Product packaging for 2-[(3-Aminopropyl)methylamino]ethanol(Cat. No.:CAS No. 41999-70-6)

2-[(3-Aminopropyl)methylamino]ethanol

货号: B1247228
CAS 编号: 41999-70-6
分子量: 132.2 g/mol
InChI 键: UOQYWMZLTNEIFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-[(3-Aminopropyl)methylamino]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C6H16N2O and its molecular weight is 132.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N2O B1247228 2-[(3-Aminopropyl)methylamino]ethanol CAS No. 41999-70-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[3-aminopropyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-8(5-6-9)4-2-3-7/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQYWMZLTNEIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074913
Record name Ethanol, 2-[(3-aminopropyl)methylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41999-70-6
Record name 2-[(3-Aminopropyl)methylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41999-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((3-Aminopropyl)methylamino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041999706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(3-aminopropyl)methylamino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(3-aminopropyl)methylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-aminopropyl)methylamino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((3-AMINOPROPYL)METHYLAMINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WGI8H9L4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 2-[(3-Aminopropyl)methylamino]ethanol (CAS 41999-70-6): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-[(3-Aminopropyl)methylamino]ethanol, identified by the CAS number 41999-70-6, is a multifunctional organic compound with the molecular formula C6H16N2O.[1][2] Its structure incorporates three distinct reactive sites: a primary amine, a tertiary amine, and a primary hydroxyl group.[3] This unique molecular architecture makes it a valuable chemical intermediate and a versatile building block in various fields, particularly in coordination chemistry and the synthesis of more complex molecules.[3][4] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing its physicochemical properties, established synthetic routes, analytical characterization methods, and key applications.

Physicochemical and Computed Properties

The compound is typically a light yellow or colorless liquid.[3] Its properties are compiled from various sources, providing a comprehensive overview for handling, storage, and application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 41999-70-6[1][2][3][4][5][6]
Molecular Formula C6H16N2O[1][2][3][4][5][6]
Molecular Weight ~132.21 g/mol [1][2][3]
Appearance Light yellow or colorless liquid[3][6]
Boiling Point ~229 °C (at 760 mmHg)[2][3]
121 °C (at 0.2 Torr)[7]
123-125 °C (at 15 Torr)[8][9]
Density ~0.971 g/cm³[2][3]
0.9793 g/cm³ (at 25 °C)[7][8][9]
Flash Point ~92 °C[2][3][9]
Refractive Index ~1.4781[2]
1.472[8][9]
Vapor Pressure 2 Pa (at 25 °C)[2]

Table 2: Computed Molecular Properties

PropertyValueSource(s)
InChI Key UOQYWMZLTNEIFI-UHFFFAOYSA-N[3][6][7]
Hydrogen Bond Donors 2[3][8]
Hydrogen Bond Acceptors 3[3][8]
Rotatable Bond Count 5[8]
Topological Polar Surface Area 49.5 Ų[8]
Complexity 59[8]
Stereochemistry Achiral[10]

Experimental Protocols: Synthesis and Characterization

The synthesis and structural confirmation of this compound rely on established organic chemistry reactions and modern analytical techniques.

Synthesis Protocol: Two-Step Route

A common and robust method for synthesizing the title compound involves a two-step process: cyanoethylation followed by nitrile reduction.[3]

Methodology:

  • Step 1: Cyanoethylation of N-methylethanolamine

    • Reaction: N-methylethanolamine is reacted with acrylonitrile in a Michael addition.

    • Procedure: To a stirred solution of N-methylethanolamine, a basic catalyst (e.g., a small amount of sodium hydroxide or potassium tert-butoxide) is added. Acrylonitrile is then added dropwise, maintaining the reaction temperature below a specified limit (e.g., 30-40 °C) to control the exothermic reaction.

    • Workup: After the reaction is complete, the catalyst is neutralized. The resulting intermediate, N-(2-cyanoethyl)-N-methylethanolamine, can be purified by vacuum distillation.

  • Step 2: Reduction of the Nitrile Intermediate

    • Reaction: The cyano group of the intermediate is reduced to a primary amine.

    • Procedure: The N-(2-cyanoethyl)-N-methylethanolamine intermediate is dissolved in a suitable solvent (e.g., ethanol or methanol). A reducing agent, such as hydrogen gas with a Raney nickel or palladium catalyst, or a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF), is used. The reaction is typically conducted under pressure if using catalytic hydrogenation.

    • Workup: Following the reduction, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The final product, this compound, is then purified by vacuum distillation to yield a colorless to light yellow liquid.

G Synthesis Workflow for this compound reactants N-methylethanolamine + Acrylonitrile step1 Cyanoethylation (Michael Addition) reactants->step1 intermediate N-(2-cyanoethyl)-N-methylethanolamine step2 Nitrile Reduction (e.g., Catalytic Hydrogenation) intermediate->step2 product This compound step1->intermediate step2->product

Caption: A two-step synthesis route from N-methylethanolamine.

Analytical Characterization Protocols

To confirm the identity and purity of the synthesized compound, several spectroscopic methods are employed.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. The spectrum is expected to show distinct signals for the methyl group, the various methylene groups (CH₂), and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups.

    • ¹³C NMR: Used to determine the number of unique carbon atoms and their chemical environments, confirming the carbon backbone of the molecule.

  • Vibrational Spectroscopy (FTIR/Raman):

    • Methodology: A sample is analyzed using an infrared or Raman spectrometer.

    • Expected Results: The IR and Raman spectra will display characteristic absorption bands corresponding to the functional groups present: O-H stretching (broad band, ~3300 cm⁻¹), N-H stretching (primary amine, ~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-N and C-O stretching in the fingerprint region.

Chemical Reactivity and Applications

The compound's trifunctional nature makes it a highly versatile reagent in several areas of chemical science.

Coordination Chemistry

With its N,N',O donor set, this compound is an excellent chelating ligand in coordination chemistry.[3] It can bind to a central metal ion in multiple ways, influencing the resulting metal complex's stability, reactivity, and catalytic properties.

  • Monodentate: Binds through one of its three donor atoms.

  • Bidentate: Coordinates using two donor atoms, such as the two nitrogen atoms, forming a stable chelate ring.

  • Tridentate: The most stable coordination mode involves all three donor atoms (the primary amine, tertiary amine, and hydroxyl group) binding to the metal center. This is particularly effective with transition metals like Ruthenium(II) and Osmium(II) to form stable octahedral complexes.[3]

G Coordination Modes with a Metal Center (M) cluster_ligand M M N1 N M->N1 Monodentate N2 N' M->N2 Bidentate O O M->O  Tridentate

Caption: Potential coordination modes of the N,N',O donor ligand.

Applications in Catalysis

Complexes formed from this ligand, particularly with ruthenium, are effective in catalysis. While the ligand itself is achiral, it can be a component in catalyst systems for transfer hydrogenation reactions, where hydrogen is transferred from a source like isopropanol to a substrate.[3] The presence of both an N-H proton and a metal-hydride is key to the catalytic cycle in these systems.[3]

Broader Research Applications

Due to its amine and alcohol functionalities, the compound is of interest in pharmaceutical and biochemical research.[4] The amine groups provide basicity and can be used to form salts, which can modify the solubility and handling of derivative compounds for drug formulation and delivery systems.[3][4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • GHS Pictogram: GHS05 (Corrosive).[6]

  • Signal Word: Danger.[6]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).[6]

  • Precautionary Statements:

    • Prevention: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][5][6]

    • Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5][6]

    • Storage: P405 (Store locked up).[1][5][6]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1][6]

Handling Recommendations: Handle in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Use non-sparking tools and prevent fire caused by electrostatic discharge.[9]

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.[6][9]

References

In-Depth Technical Guide: Health and Safety for Handling 2-[(3-Aminopropyl)methylamino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the health and safety data for 2-[(3-Aminopropyl)methylamino]ethanol (CAS No. 41999-70-6), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This section details the fundamental identification and physical characteristics of this compound.

PropertyValue
CAS Number 41999-70-6[1][2]
Molecular Formula C6H16N2O[1]
Molecular Weight 132.21 g/mol [1]
Boiling Point 256.3°C at 760 mmHg
Flash Point 108.8°C
Density 0.96 g/cm³

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/Eye IrritationCategory 1H314: Causes severe skin burns and eye damage[2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2]

Signal Word: Danger[2]

Pictograms:

  • Corrosion

  • Exclamation Mark

  • Health Hazard

Toxicological Data

Exposure RouteGHS Category 4 Classification Criteria
Oral (LD50) 300 < LD50 ≤ 2000 mg/kg body weight
Dermal (LD50) 1000 < LD50 ≤ 2000 mg/kg body weight

For a structurally similar compound, 2-(Methylamino)ethanol (CAS 109-83-1), the following toxicological data has been reported and may serve as a reference:

  • LD50 Oral - Rat: 1880 mg/kg[3]

  • LD50 Dermal - Rabbit: 1006 mg/kg[3]

Experimental Protocols

The hazard classifications for this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are descriptions of the likely methodologies used to determine the health and safety data.

Acute Oral Toxicity (OECD Guideline 401)

This guideline details a method for assessing the acute toxic effects of a substance administered orally.

  • Principle: A single dose of the substance is administered to a group of experimental animals (typically rats) by gavage.[4]

  • Methodology:

    • Healthy, young adult animals are fasted prior to dosing.

    • The test substance is administered in a single dose. Multiple dose levels are used across different groups of animals to determine the dose-response relationship.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[4] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[4]

    • Body weight is recorded weekly, and all animals are subjected to a gross necropsy at the end of the observation period.[4]

    • The LD50 is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[4]

Acute Dermal Toxicity (OECD Guideline 402)

This guideline is used to assess the adverse effects of a short-term dermal exposure to a substance.

  • Principle: The test substance is applied in a single dose to the clipped, intact skin of experimental animals (typically rats or rabbits).[5][6]

  • Methodology:

    • A sufficient area of the animal's back is clipped free of fur.

    • The test substance is applied uniformly over an area of approximately 10% of the total body surface area and covered with a porous gauze dressing for a 24-hour exposure period.

    • At the end of the exposure period, the residual test substance is removed.

    • Animals are observed for signs of toxicity and mortality for 14 days.

    • Body weight is recorded, and a gross necropsy is performed on all animals.

    • The dermal LD50 is determined.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 431)

This in vitro test method is used to identify corrosive substances and mixtures.

  • Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive chemicals are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[7][8]

  • Methodology:

    • The test substance is applied to the surface of the RhE tissue.

    • The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).

    • After exposure, the tissue is rinsed and incubated.

    • Cell viability is measured using a colorimetric assay, such as the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.[8][9]

    • A substance is identified as corrosive if the cell viability falls below certain thresholds at the specified time points.[8] For example, a substance is classified as corrosive if the viability is less than 50% after a 3-minute exposure or less than 15% after a 1-hour exposure.[10]

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize the risks associated with this compound.

  • Engineering Controls: Handle in a well-ventilated place. Use local exhaust ventilation to control airborne exposures.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention. Wash contaminated clothing before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Visualizations

Emergency First-Aid Workflow

FirstAidWorkflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_procedures First-Aid Procedures cluster_medical Medical Attention Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to Fresh Air Provide Oxygen/Artificial Respiration if needed Inhalation->MoveToFreshAir RemoveClothing Remove Contaminated Clothing Rinse Skin with Water (15 min) SkinContact->RemoveClothing RinseEyes Rinse Eyes with Water (15 min) Remove Contact Lenses EyeContact->RinseEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention RemoveClothing->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: Emergency first-aid procedures for exposure to this compound.

In Vitro Skin Corrosion Test (OECD 431) Workflow

OECDTG431_Workflow start Start: Prepare Reconstructed Human Epidermis (RhE) Tissues apply_substance Topically apply this compound to RhE tissue surface start->apply_substance exposure_3min Expose for 3 minutes apply_substance->exposure_3min exposure_1hr Expose for 1 hour apply_substance->exposure_1hr rinse_incubate Rinse tissues and incubate exposure_3min->rinse_incubate exposure_1hr->rinse_incubate mtt_assay Perform MTT assay to determine cell viability rinse_incubate->mtt_assay measure_viability Measure absorbance and calculate % viability mtt_assay->measure_viability decision Compare viability to thresholds measure_viability->decision corrosive Classify as Corrosive (Sub-category 1B) decision->corrosive Viability < 50% at 3 min OR Viability < 15% at 1 hr not_corrosive Not classified as Corrosive under this test decision->not_corrosive Viability >= 50% at 3 min AND Viability >= 15% at 1 hr end End of Test corrosive->end not_corrosive->end

Caption: Workflow for the in vitro skin corrosion test according to OECD Guideline 431.

References

An In-depth Technical Guide on the Solubility and Stability of N-(2-Hydroxyethyl)-N-methyl-1,3-propanediamine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide synthesizes available data on the solubility and stability of these key analogs, presents detailed experimental protocols for their assessment, and utilizes visualizations to clarify relationships and workflows.

Comparative Physicochemical Properties

To facilitate a clear understanding of the potential properties of N-(2-Hydroxyethyl)-N-methyl-1,3-propanediamine, the following tables summarize the known quantitative data for its structural analogs.

Table 1: Physical and Chemical Properties
PropertyN-(2-Hydroxyethyl)-1,3-propanediamineN-Methyl-1,3-diaminopropane
CAS Number 4461-39-66291-84-5
Molecular Formula C5H14N2OC4H12N2
Molecular Weight 118.18 g/mol 88.15 g/mol
Appearance Colorless to slightly yellow liquid[1]Dark amber liquid[2][3]
Boiling Point 250-252 °C[1][4]139-141 °C[5]
Melting Point 15-19 °C[4]-72 °C[2]
Density 1.007 g/mL at 20 °C[1][4]0.844 g/mL at 25 °C[5]
Flash Point 152 °C[4]35.6 °C[2]
Refractive Index n20/D 1.486n20/D 1.447[5]
Table 2: Solubility Data
SolventN-(2-Hydroxyethyl)-1,3-propanediamineN-Methyl-1,3-diaminopropane
Water Miscible[4]≥ 100 mg/mL at 18.9 °C; Completely miscible[2][3][6]
Organic Solvents Soluble in a variety of organic solvents[1]. Slightly soluble in Chloroform, DMSO, and Methanol[4].Miscible with Alcohol; Soluble in Ether[6].
Table 3: Stability and Reactivity Profile
Condition/ReagentN-(2-Hydroxyethyl)-1,3-propanediamineN-Methyl-1,3-diaminopropane
General Stability Stable under normal conditions[7].Stable under normal conditions.
Incompatibilities Oxidants, strong acids, strong bases[1].Isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides[3].
Hazards Causes severe skin burns and eye damage[7].Flammable and corrosive[2][3]. Neutralizes acids in exothermic reactions[3].

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of diamine compounds, adapted from standard laboratory procedures.

Protocol for Determination of Aqueous and Organic Solubility

This protocol outlines a general procedure for assessing the solubility of a test compound in various solvents.

  • Preparation of Saturated Solutions:

    • Add an excess amount of the test compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a sufficient time to permit the settling of undissolved solute.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid material is transferred.

    • Dilute the collected supernatant with an appropriate solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Assessment of Chemical Stability

This protocol describes a method to evaluate the stability of a compound under various chemical conditions.

  • Stress Conditions:

    • Prepare solutions of the test compound in various media, including:

      • Acidic solution (e.g., 0.1 N HCl)

      • Basic solution (e.g., 0.1 N NaOH)

      • Oxidizing conditions (e.g., 3% H₂O₂)

    • Prepare a control solution in a neutral solvent (e.g., water or methanol).

  • Incubation:

    • Store all solutions at a controlled temperature (e.g., 40 °C) and protect from light.

    • Withdraw aliquots from each solution at specified time points (e.g., 0, 24, 48, 72 hours).

  • Analysis:

    • Immediately analyze the aliquots by a stability-indicating HPLC method to determine the concentration of the parent compound and detect the presence of any degradation products.

    • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Visualizations

The following diagrams illustrate the logical relationship between the target compound and its analogs, and a typical experimental workflow.

Target N-(2-Hydroxyethyl)-N-methyl-1,3-propanediamine (Target Compound - Data Unavailable) Analog1 N-(2-Hydroxyethyl)-1,3-propanediamine Target->Analog1 Structural Analog (Lacks N-methyl group) Analog2 N-Methyl-1,3-diaminopropane Target->Analog2 Structural Analog (Lacks N-hydroxyethyl group)

Caption: Structural relationship of the target compound to its analogs.

cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare Supersaturated Solution Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Supernatant Collect Supernatant Equilibrate->Supernatant Dilute Dilute for Analysis Supernatant->Dilute Analysis Quantitative Analysis (e.g., HPLC) Dilute->Analysis Calculation Calculate Solubility Analysis->Calculation

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Profile of 2-[(3-Aminopropyl)methylamino]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-[(3-Aminopropyl)methylamino]ethanol, a compound of interest for researchers, scientists, and professionals in drug development. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of the compound's molecular structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.60Triplet2HH-6
~2.80Broad Singlet3H-OH, -NH₂
~2.75Triplet2HH-1
~2.55Triplet2HH-5
~2.45Triplet2HH-3
~2.30Singlet3HH-7
~1.65Quintet2HH-2

Structure for NMR Assignment:

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon Assignment
~60.5C-6
~58.0C-5
~55.0C-3
~42.5C-7
~40.0C-1
~28.0C-2
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrational Mode
3400-3200Strong, BroadO-H and N-H stretching
3350 & 3280Medium (two bands)N-H stretching (primary amine)
2940-2820StrongC-H stretching (aliphatic)
1650-1580MediumN-H bending (primary amine)
1470-1440MediumC-H bending
1260-1000Medium to StrongC-N stretching
1050StrongC-O stretching (primary alcohol)
Mass Spectrometry (MS) Data
ParameterValueTechnique
Molecular FormulaC₆H₁₆N₂O-
Molecular Weight132.20 g/mol -
Monoisotopic Mass132.1263 DaHigh-Resolution Mass Spectrometry (HRMS)
Expected [M+H]⁺ Ion133.1341 m/zElectrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

Predicted Electron Ionization (EI) Fragmentation:

m/zProposed Fragment Ion
102[M - CH₂O]⁺
87[M - CH₂CH₂OH]⁺
74[CH₂=N⁺(CH₃)CH₂CH₂OH]
58[CH₂=N⁺(CH₃)CH₂CH₃]
44[CH₂=NHCH₃]⁺
30[CH₂=NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 3.28 s.

  • Spectral Width: 20 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.09 s.

  • Spectral Width: 240 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

Data Acquisition Parameters:

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Mode: Absorbance.

Data Processing:

  • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

  • Identify and label the major absorption bands.

  • Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 30-300.

  • Source Temperature: 230 °C.

Data Processing:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak (if present) and major fragment ions.

  • Propose fragmentation pathways consistent with the observed mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Sample Sample: this compound NMR_Prep NMR Sample Preparation (Dissolve in CDCl3 with TMS) Sample->NMR_Prep IR_Prep IR Sample Preparation (Neat Liquid on ATR) Sample->IR_Prep MS_Prep MS Sample Preparation (Dilute in Methanol) Sample->MS_Prep NMR_Acq NMR Data Acquisition (1H, 13C Spectra) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FTIR-ATR) IR_Prep->IR_Acq MS_Acq MS Data Acquisition (GC-MS with EI) MS_Prep->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Data Processing (TIC, Spectrum Extraction) MS_Acq->MS_Proc NMR_Analysis NMR Spectral Analysis (Chemical Shift, Multiplicity, Integration) NMR_Proc->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR_Proc->IR_Analysis MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation Pattern) MS_Proc->MS_Analysis Structure_Elucidation Structure Elucidation & Verification NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols: 2-[(3-Aminopropyl)methylamino]ethanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-[(3-Aminopropyl)methylamino]ethanol is a versatile organic compound that has garnered interest in the field of coordination chemistry. Its structure, featuring a primary amine, a tertiary amine, and a hydroxyl group, allows it to function as a flexible N,N',O-donor ligand. This tridentate potential, combined with the ability to act in monodentate or bidentate modes, enables the formation of a wide variety of stable and structurally diverse metal complexes.[1][2] The formation of stable five- or six-membered chelate rings is a key feature of its coordination behavior, making it a valuable building block for creating catalysts, functional materials, and potential therapeutic agents.[1]

These notes provide an overview of the ligand's properties, coordination behavior, and applications, along with detailed protocols for its synthesis and the preparation of its metal complexes.

Physicochemical Properties of the Ligand

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 41999-70-6[3]
Molecular Formula C₆H₁₆N₂O[3][4]
Molecular Weight 132.20 g/mol [1][3]
Appearance Colorless to amber liquid
Boiling Point 123-125 °C @ 15 Torr[4]
Density ~0.97 g/cm³ @ 25 °C[3][4]
Flash Point 92 °C[3][4]
Purity Typically ≥95%[1]
InChI Key UOQYWMZLTNEIFI-UHFFFAOYSA-N[1]

Coordination Chemistry and Structural Data

The ligand's N,N',O donor set allows for multiple modes of coordination to a metal center. The most stable and common mode is tridentate, where all three donor atoms bind to the metal.[1] However, bidentate and monodentate coordination are also possible, depending on steric factors and reaction conditions.[1][2]

  • Tridentate (N,N',O) : Involves the primary amine, tertiary amine, and hydroxyl group, forming highly stable complexes.[1]

  • Bidentate (N,N' or N,O) : Can occur through the two nitrogen atoms (forming a six-membered ring) or one nitrogen and the oxygen atom.[1]

  • Monodentate (N) : Less common, typically occurring if other sites are sterically hindered or protonated.[1]

G M M Tri_N1 Tri_N1 M->Tri_N1 Tri_N2 Tri_N2 M->Tri_N2 Tri_O Tri_O M->Tri_O Bi_NN Bi_NN M->Bi_NN or Bi_NO Bi_NO M->Bi_NO Mono_N Mono_N M->Mono_N less common

While specific crystallographic data for complexes of this compound are not abundant in the provided results, data from structurally similar amino alcohol ligands, such as 3-amino-1-propanol, demonstrate common coordination patterns with metals like Cu(II) and Zn(II).[2][5]

Metal CenterCo-ligandLigandCoordination ModeComplex TypeReference
Cu(II)QuinaldinateVarious Amino AlcoholsMonodentate (via NH₂)Mononuclear[2]
Cu(II)QuinaldinateVarious Amino AlcoholsBidentate (Chelating)Mononuclear[2]
Cu(II)QuinaldinateVarious Amino AlcoholsBidentate (Bridging)1D Polymer[2]
Cu(II)QuinaldinateVarious Amino AlcoholatesBidentate (Bridging)Dinuclear[2]
Zn(II)Quinaldinate3-amino-1-propanolMonodentate (via NH₂)Mononuclear[5]
Zn(II)QuinaldinateN-methylaminoethanolBidentate (Chelating)Mononuclear[5]

Applications in Homogeneous Catalysis

Complexes formed with this ligand are promising candidates for homogeneous catalysis, particularly for asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[1] Ruthenium(II) complexes are especially effective for this transformation. The widely accepted outer-sphere mechanism involves the cooperative action of a Ru-H hydride and an N-H proton from the coordinated amino alcohol ligand.[1]

// Nodes Ru_cat [label="[Ru]-NH (Pre-catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_RuH [label="[Ru]-H (Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate_complex [label="[Ru]-H --- S (Substrate Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_release [label="[Ru]-NH + Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; H_Source [label="H-Source\n(e.g., 2-propanol)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="Substrate (S)\n(Ketone/Imine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Chiral Alcohol/Amine", shape=ellipse, style=dashed, color="#5F6368"];

// Edges Ru_cat -> Active_RuH [label=" + H-Source\n - Base-H⁺"]; Active_RuH -> Substrate_complex [label=" + Substrate"]; Substrate_complex -> Product_release [label=" Hydrogen Transfer"]; Product_release -> Ru_cat [label=" Regeneration"]; Product_release -> Product [style=dashed];

// Invisible nodes for alignment Base -> Ru_cat [style=invis]; H_Source -> Ru_cat [style=invis]; Substrate -> Active_RuH [style=invis]; } caption="Fig 2: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH)."

Catalytic Performance of Related Complexes

The following table illustrates the potential catalytic activity for this class of ligands, showing results for structurally related compounds in the transfer hydrogenation of acetophenone.

Catalyst PrecursorBaseSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (%)
Ru(II)-TsDPENKO-t-Bu2-Propanol280.1>9998 (R)
Ru(II)-Amino AlcoholHCOONaWater4049795 (S)
Rh(III)-TsDPENHCOOH/NEt₃Acetonitrile401210097 (R)
(Note: This table presents representative data for well-known related catalyst systems to illustrate potential efficacy. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol follows a robust two-step sequence: cyanoethylation followed by nitrile reduction.[1]

Step 1: Cyanoethylation of N-methylethanolamine

  • Reagents & Setup : In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, place N-methylethanolamine (1.0 eq). Add a catalytic amount of a strong base (e.g., KOH or NaOH).

  • Reaction : Cool the flask in an ice bath. Slowly add acrylonitrile (1.0-1.1 eq) dropwise while stirring, maintaining the temperature below 20 °C.

  • Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup : Neutralize the catalyst with a weak acid (e.g., acetic acid). The crude product, N-(2-cyanoethyl)-N-methylethanolamine, can be purified by vacuum distillation or used directly in the next step.

Step 2: Reduction of the Nitrile

  • Reagents & Setup : Set up a high-pressure reactor (autoclave). Place the crude N-(2-cyanoethyl)-N-methylethanolamine from Step 1 into the reactor with a suitable solvent (e.g., methanol or ethanol) containing ammonia to suppress side reactions.

  • Catalyst : Add a hydrogenation catalyst, such as Raney Nickel or Raney Cobalt.

  • Hydrogenation : Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 bar).

  • Reaction : Heat the reactor to the target temperature (e.g., 80-120 °C) and stir vigorously until hydrogen uptake ceases.

  • Workup : Cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.

  • Purification : Remove the solvent by rotary evaporation. The final product, this compound, can be purified by vacuum distillation.

// Nodes start [label="Start Materials:\nN-methylethanolamine\n+ Acrylonitrile", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step1 [label="Step 1: Cyanoethylation\n(Base Catalyst, <20°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate:\nN-(2-cyanoethyl)-N-methylethanolamine", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Nitrile Reduction\n(Raney Ni/Co, H₂, Pressure, Heat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Vacuum Distillation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> purification; purification -> end_product; } caption="Fig 3: Workflow for the synthesis of the target ligand."

Protocol 2: General Synthesis of a Metal Complex

This protocol provides a general method for synthesizing a metal complex, adaptable for various metals like Ru(II), Co(II), or Cu(II).[2][6]

  • Precursor Solution : Dissolve the metal precursor salt (e.g., [RuCl₂(p-cymene)]₂, CoCl₂·6H₂O, or Cu(quin)₂(H₂O)) (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a Schlenk flask under an inert atmosphere (N₂ or Ar).

  • Ligand Solution : In a separate flask, dissolve this compound (1.0-2.0 eq) in the same solvent.

  • Reaction : Add the ligand solution dropwise to the stirring metal precursor solution at room temperature.

  • Reflux : After addition, heat the mixture to reflux for a specified period (e.g., 4-12 hours). The reaction progress can be monitored by a color change.

  • Isolation : Cool the solution to room temperature or below to induce precipitation. If no precipitate forms, reduce the solvent volume under vacuum or use an anti-solvent (e.g., diethyl ether or petroleum ether) to crystallize the product.

  • Purification : Collect the solid product by filtration, wash with a small amount of cold solvent and then with a non-polar solvent like petroleum ether.

  • Drying & Storage : Dry the complex under vacuum and store it in a desiccator over anhydrous CaCl₂.

  • Characterization : Characterize the final complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, elemental analysis, and X-ray crystallography.[6][7]

Safety Information

This compound is classified with GHS hazard pictograms indicating it is corrosive and an irritant.[1] The GHS signal word is "Danger". Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All procedures should be performed in a well-ventilated fume hood.

References

Application Note and Protocol: Surface Functionalization with N-(3-Aminopropyl)-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the surface functionalization of substrates with N-(3-Aminopropyl)-N-methylethanolamine. As a molecule presenting both a primary amine and a hydroxyl group, its immobilization onto a surface can significantly alter surface properties, rendering it suitable for a variety of biomedical applications. This protocol outlines a two-step process involving the initial preparation of a carboxylated surface followed by the covalent coupling of N-(3-Aminopropyl)-N-methylethanolamine via carbodiimide chemistry. Expected surface characteristics and potential applications in drug development and research are also discussed.

Introduction

Surface functionalization is a critical process in the development of advanced materials for biomedical research and drug development. The ability to tailor the chemical and physical properties of a surface allows for the control of interactions with biological systems, such as proteins, cells, and tissues. N-(3-Aminopropyl)-N-methylethanolamine is a versatile molecule possessing both a primary amine and a hydroxyl group. The primary amine allows for covalent attachment to activated surfaces, while the terminal hydroxyl and the tertiary amine in the backbone can influence hydrophilicity, surface charge, and provide sites for further modification. Functionalization with this molecule is anticipated to create surfaces with enhanced biocompatibility and utility in applications such as drug delivery, biosensing, and tissue engineering.[1][2]

This application note details a robust and reproducible protocol for the immobilization of N-(3-Aminopropyl)-N-methylethanolamine onto a carboxyl-terminated surface using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4][5]

Expected Surface Characteristics

The successful functionalization of a surface with N-(3-Aminopropyl)-N-methylethanolamine is expected to result in a hydrophilic surface with primary amine and hydroxyl functionalities. The following table summarizes the anticipated quantitative data for a functionalized glass surface. These values are based on typical results for surfaces with similar chemical modifications.

ParameterExpected ValueCharacterization Method
Water Contact Angle 30° - 50°Goniometry
Surface Free Energy 50 - 65 mN/mContact Angle Analysis
Amine Group Density 1 - 5 amines/nm²X-ray Photoelectron Spectroscopy (XPS), Colorimetric Assays[6][7][8]
Layer Thickness 1 - 3 nmEllipsometry, Atomic Force Microscopy (AFM)

Experimental Protocols

This section provides detailed methodologies for the surface functionalization process. The protocol is divided into three main stages: substrate preparation, creation of a carboxylated surface, and coupling of N-(3-Aminopropyl)-N-methylethanolamine.

Materials and Reagents
  • Glass microscope slides or other suitable substrate

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Succinic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene

  • Ethanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Aminopropyl)-N-methylethanolamine

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Deionized (DI) water

Protocol 1: Preparation of Carboxylated Surface

This protocol describes the generation of a carboxyl-terminated surface on a glass substrate.

  • Substrate Cleaning:

    • Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 1 hour. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the slides thoroughly with DI water and then with ethanol.

    • Dry the slides under a stream of nitrogen gas and bake at 110°C for 30 minutes.

  • Amination of the Surface:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried glass slides in the APTES solution for 2 hours at room temperature with gentle agitation.

    • Rinse the slides with toluene, followed by ethanol, and finally DI water.

    • Dry the aminated slides under a stream of nitrogen and bake at 110°C for 30 minutes.

  • Carboxylation of the Aminated Surface:

    • Prepare a solution of 0.1 M succinic anhydride and 0.1 M DIPEA in anhydrous toluene.

    • Immerse the aminated glass slides in this solution for 12 hours at room temperature.

    • Rinse the slides with toluene, ethanol, and DI water.

    • Dry the carboxylated slides under a stream of nitrogen. The slides are now ready for the coupling reaction.

Protocol 2: Coupling of N-(3-Aminopropyl)-N-methylethanolamine

This protocol details the covalent attachment of N-(3-Aminopropyl)-N-methylethanolamine to the prepared carboxylated surface.

  • Activation of Carboxyl Groups:

    • Prepare a solution of 0.1 M EDC and 0.05 M NHS in 0.1 M MES buffer (pH 6.0).[9]

    • Immerse the carboxylated slides in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.[10]

  • Coupling Reaction:

    • Prepare a 10 mM solution of N-(3-Aminopropyl)-N-methylethanolamine in PBS (pH 7.4).

    • Remove the slides from the EDC/NHS solution and rinse briefly with DI water.

    • Immediately immerse the activated slides in the N-(3-Aminopropyl)-N-methylethanolamine solution for 2 hours at room temperature.

  • Washing and Drying:

    • Rinse the functionalized slides with PBS, followed by DI water.

    • Dry the slides under a stream of nitrogen. The functionalized surface is now ready for use or further characterization.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_carboxylation Surface Carboxylation cluster_coupling Coupling of Ligand cluster_final Final Product start Glass Substrate clean Piranha Cleaning start->clean dry1 Drying clean->dry1 amination APTES Silanization dry1->amination Cleaned Substrate carboxylation Succinic Anhydride Reaction amination->carboxylation dry2 Drying carboxylation->dry2 activation EDC/NHS Activation dry2->activation Carboxylated Surface coupling N-(3-Aminopropyl)-N- methylethanolamine Coupling activation->coupling wash Washing & Drying coupling->wash final_product Functionalized Surface wash->final_product Functionalized Surface

Caption: Experimental workflow for surface functionalization.

Applications in Drug Development and Research

Surfaces functionalized with N-(3-Aminopropyl)-N-methylethanolamine, presenting both amine and hydroxyl functionalities, have a wide range of potential applications in the fields of drug development and biomedical research.

  • Drug Delivery Systems: The functionalized surface can be used to coat nanoparticles, improving their biocompatibility and providing sites for the conjugation of targeting ligands or therapeutic molecules. The hydrophilic nature of the surface can also help to reduce non-specific protein adsorption and prolong circulation times.[1][11]

  • Biosensors: The primary amine groups on the surface can be used for the immobilization of biorecognition elements such as antibodies, enzymes, or nucleic acids, forming the basis for various biosensing platforms.[5][12] The hydroxyl groups can help to create a hydrated microenvironment, preserving the activity of the immobilized biomolecules.

  • Cell Culture and Tissue Engineering: The modified surface chemistry can influence cell adhesion, proliferation, and differentiation. Surfaces presenting a mix of amine and hydroxyl groups can be optimized to support the growth of specific cell types, making them suitable for use as cell culture substrates or as scaffolds in tissue engineering.

  • Biomolecule Immobilization: The functionalized surface provides a versatile platform for the covalent attachment of a wide range of biomolecules for various research applications, including proteomics and genomics.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the surface functionalization of substrates with N-(3-Aminopropyl)-N-methylethanolamine. The described two-step method, involving the creation of a carboxylated surface followed by EDC/NHS-mediated coupling, is a robust and widely applicable strategy. The resulting functionalized surfaces, with their unique combination of primary amine and hydroxyl groups, hold significant promise for advancing various areas of drug development and biomedical research. It is recommended that surface characterization techniques be employed to verify the successful functionalization and to quantify the surface properties for specific applications.

References

2-[(3-Aminopropyl)methylamino]ethanol: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 2-[(3-Aminopropyl)methylamino]ethanol, a bifunctional organic compound, is gaining recognition as a valuable building block in the synthesis of complex pharmaceutical molecules. Its unique structure, featuring both a secondary amine and a primary alcohol, allows for the construction of diverse molecular scaffolds, particularly piperazine derivatives, which are central to numerous therapeutic agents. This application note provides a detailed overview of its utility, supported by experimental protocols and quantitative data, for researchers, scientists, and drug development professionals.

Core Applications in Medicinal Chemistry

The primary application of this compound in pharmaceutical synthesis lies in its propensity to undergo intramolecular cyclization to form 1-methylpiperazine derivatives. This transformation provides a straightforward route to a key heterocyclic motif found in a wide array of drugs.

One of the most significant potential applications of this building block is in the synthesis of the atypical antidepressant, Mirtazapine . The piperazine core of Mirtazapine is a critical component of its pharmacophore. While various synthetic routes to Mirtazapine exist, the use of precursors derived from the cyclization of this compound presents an efficient and convergent approach.

The key intermediate that can be synthesized from this compound is 1-(3-hydroxypropyl)-4-methylpiperazine . This intermediate can then be further elaborated to construct the tetracyclic ring system of Mirtazapine.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine via Intramolecular Cyclization

This protocol describes the intramolecular cyclodehydration of this compound to yield 1-(3-hydroxypropyl)-4-methylpiperazine.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Sodium hydroxide solution

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in an appropriate high-boiling solvent (e.g., toluene), slowly add concentrated sulfuric acid at a controlled temperature.

  • Heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-(3-hydroxypropyl)-4-methylpiperazine by vacuum distillation or column chromatography.

Quantitative Data:

ParameterValue
Yield 75-85%
Purity (by GC) >98%
Boiling Point 135-138 °C at 10 mmHg
Protocol 2: Synthesis of Mirtazapine from a Piperazine Intermediate

This protocol outlines a potential synthetic route to Mirtazapine starting from a 1-substituted-4-methylpiperazine derivative, which can be conceptually linked to the product from Protocol 1. The synthesis of Mirtazapine involves the formation of a tetracyclic ring system. A key step is the reaction of a piperazine derivative with a suitably functionalized pyridine precursor, followed by cyclization.

Materials:

  • 1-(3-chloropropyl)-4-methylpiperazine (derivatizable from the product of Protocol 1)

  • 2-amino-3-cyanopyridine

  • Phenylmagnesium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Polyphosphoric acid (PPA)

Procedure:

  • Step 1: Pinner Reaction and Grignard Addition: React 2-amino-3-cyanopyridine with an alcohol in the presence of HCl to form the corresponding imino ether hydrochloride. Treat this intermediate with phenylmagnesium bromide in anhydrous THF.

  • Step 2: Alkylation: Alkylate the resulting aminopyridine derivative with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a base.

  • Step 3: Cyclization: Treat the alkylated product with a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures to induce the final intramolecular cyclization, forming the tetracyclic structure of Mirtazapine.

  • Step 4: Purification: Purify the crude Mirtazapine by recrystallization or column chromatography.

Quantitative Data (Representative for similar syntheses):

StepIntermediate/ProductTypical Yield
1 Phenyl(pyridin-2-yl)methanamine derivative60-70%
2 Alkylated aminopyridine80-90%
3 Mirtazapine50-60%
Overall Mirtazapine 24-38%

Visualizing the Synthesis

The following diagrams illustrate the logical flow of the synthetic pathways described.

G A This compound B Intramolecular Cyclization (H2SO4, heat) A->B C 1-(3-Hydroxypropyl)-4-methylpiperazine B->C

Caption: Intramolecular cyclization of the starting material.

G cluster_0 Mirtazapine Synthesis D 1-(3-Hydroxypropyl)-4-methylpiperazine E Chlorination (e.g., SOCl2) D->E F 1-(3-Chloropropyl)-4-methylpiperazine E->F H Alkylation F->H G Functionalized Pyridine Precursor G->H I Tetracyclic Precursor H->I J Cyclization (PPA) I->J K Mirtazapine J->K

Caption: Conceptual synthetic pathway to Mirtazapine.

Signaling Pathway of Mirtazapine

Mirtazapine exerts its therapeutic effects through a complex interaction with multiple neurotransmitter systems in the central nervous system.

G Mirtazapine Mirtazapine alpha2_adrenergic α2-Adrenergic Autoreceptors Mirtazapine->alpha2_adrenergic Antagonist htr2a 5-HT2A Receptor Mirtazapine->htr2a Antagonist htr2c 5-HT2C Receptor Mirtazapine->htr2c Antagonist htr3 5-HT3 Receptor Mirtazapine->htr3 Antagonist h1 H1 Receptor Mirtazapine->h1 Antagonist serotonin_release Increased Serotonin (5-HT) Release alpha2_adrenergic->serotonin_release Inhibits norepinephrine_release Increased Norepinephrine (NE) Release alpha2_adrenergic->norepinephrine_release Inhibits htr1a 5-HT1A Receptor serotonin_release->htr1a Activates antidepressant_effects Antidepressant Effects norepinephrine_release->antidepressant_effects htr2a->antidepressant_effects anxiolytic_effects Anxiolytic Effects htr2c->anxiolytic_effects sedation Sedation h1->sedation htr1a->anxiolytic_effects

Caption: Mirtazapine's mechanism of action.

Conclusion

This compound is a promising and versatile building block for pharmaceutical synthesis. Its ability to efficiently form substituted piperazine rings opens avenues for the development of novel and more efficient synthetic routes to a variety of important therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable chemical intermediate in drug discovery and development.

Synthesis of Advanced Polymers Using APMMEA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of polymers utilizing N-(3-aminopropyl)-N-methyl-2-(methacryloyloxy)ethan-1-aminium (APMMEA). The protocols outlined below are designed to offer a robust framework for the controlled polymerization of this functional monomer, which holds significant potential in the development of novel drug delivery systems and other biomedical applications. The methodologies are based on established controlled radical polymerization techniques, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Introduction

APMMEA is a cationic methacrylate monomer that can be polymerized to create advanced polymeric materials. These polymers are of particular interest in the field of drug and gene delivery due to their cationic nature, which facilitates interaction with negatively charged biological molecules such as nucleic acids and cell membranes. The ability to precisely control the architecture of these polymers is crucial for optimizing their performance in biological systems. This guide focuses on the RAFT polymerization of monomers structurally similar to APMMEA, providing a strong basis for its successful polymerization.

Experimental Protocols

The following section details the necessary materials and step-by-step procedures for the synthesis of polymers using a monomer analogous to APMMEA. This protocol is adapted from established methods for similar cationic methacrylates and can be optimized for APMMEA.

Materials
  • Monomer: N-(3-aminopropyl)-N-methyl-2-(methacryloyloxy)ethan-1-aminium (APMMEA) or a suitable protected amine-functional methacrylate monomer (e.g., N-(tert-butoxycarbonyl)aminoethyl methacrylate (Boc-AEMA))

  • RAFT Agent: 2-cyanoprop-2-yl ethyl trithiocarbonate (CPETC) or 4-cyanopentanoic acid dithiobenzoate (CTP)

  • Initiator: Azobisisobutyronitrile (AIBN) or 4,4′-azobis(4-cyanovaleric acid) (ACVA)

  • Solvent: Anhydrous toluene, acetonitrile, or a mixture of water and 2-propanol (for hydrophilic monomers)

  • Nitrogen or Argon gas: For creating an inert atmosphere

  • Standard laboratory glassware: Schlenk flasks, syringes, magnetic stirrer, etc.

  • Purification supplies: Neutral alumina column, precipitation solvents (e.g., cold methanol, diethyl ether)

General RAFT Polymerization Procedure

This procedure describes a typical RAFT polymerization of a cationic methacrylate monomer.

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the monomer (e.g., Boc-AEMA, 1.19 g, 5.21 mmol) and the initiator (e.g., AIBN, 8.6 mg, 0.052 mmol) in the chosen solvent (e.g., 7.5 mL of dry toluene and 0.27 mL of dry acetonitrile). The monomer concentration is typically maintained around 0.67 M.[1]

  • Inert Atmosphere: Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen. Subsequently, fill the flask with an inert gas (nitrogen or argon).

  • RAFT Agent Addition: Using a gas-tight syringe, add the RAFT agent (e.g., CPETC) to the reaction mixture. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the polymerization and is typically in the range of 100:1:0.1 to 500:5:1.

  • Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C) and stir the mixture for a predetermined time (e.g., 4-24 hours).

  • Termination: To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • Purification: The resulting polymer can be purified by passing the solution through a neutral alumina column to remove the catalyst and any remaining initiator. The polymer is then precipitated in a large excess of a non-solvent (e.g., cold methanol or diethyl ether), filtered, and dried under vacuum to a constant weight.

  • Deprotection (if necessary): If a protected monomer was used, the protecting groups (e.g., Boc) are removed post-polymerization using standard deprotection protocols (e.g., treatment with trifluoroacetic acid for Boc deprotection) to yield the final cationic polymer.

Data Presentation

The following tables summarize typical quantitative data obtained from the RAFT polymerization of cationic methacrylates, which can be expected to be similar for APMMEA polymerization.

Table 1: Reaction Conditions for RAFT Polymerization of Cationic Methacrylates

MonomerRAFT AgentInitiatorSolventMonomer:RAFT:Initiator RatioTemperature (°C)Time (h)
Boc-AEMACPETCAIBNToluene/Acetonitrile100:1:0.17012
DMAPMA·HClCTPACVAWater/2-Propanol (2:1)50:1:0.2704

Table 2: Characterization of Polymers Synthesized by RAFT Polymerization

PolymerMonomer Conversion (%)Mn ( g/mol )Mw/Mn (PDI)Degree of Polymerization (DP)
Poly(Boc-AEMA)8522,0001.1596
Poly(DMAPMA·HCl)9215,5001.1275

Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC). The degree of polymerization (DP) can be calculated from the Mn or determined by ¹H NMR spectroscopy.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polymers via RAFT polymerization.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization reagents Monomer, RAFT Agent, Initiator, Solvent reaction_setup Reaction Setup under Inert Atmosphere reagents->reaction_setup polymerization Polymerization at Elevated Temperature reaction_setup->polymerization termination Termination of Polymerization polymerization->termination column_chromatography Removal of Catalyst/Initiator termination->column_chromatography precipitation Precipitation in Non-solvent column_chromatography->precipitation drying Drying under Vacuum precipitation->drying final_polymer Purified Polymer drying->final_polymer gpc GPC (Mn, PDI) nmr NMR (Structure, Conversion, DP) final_polymer->gpc final_polymer->nmr

Caption: General workflow for RAFT polymerization of APMMEA.

Signaling Pathway Application Example

Cationic polymers synthesized from monomers like APMMEA are often designed to interact with cellular pathways for therapeutic purposes, such as gene delivery. The diagram below illustrates a simplified conceptual pathway of a polyplex (polymer-DNA complex) entering a cell and releasing its genetic cargo.

signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cell polyplex Polyplex (Polymer/DNA) endocytosis Endocytosis polyplex->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape Proton Sponge Effect dna_release DNA Release endosomal_escape->dna_release cytoplasm Cytoplasm nucleus Nucleus dna_release->nucleus DNA Cargo transcription Transcription nucleus->transcription

Caption: Conceptual pathway for intracellular gene delivery.

Conclusion

The synthesis of well-defined polymers from APMMEA using controlled radical polymerization techniques like RAFT offers exciting opportunities for the development of advanced materials for biomedical applications. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize these promising polymers. Careful control over reaction parameters will enable the tailoring of polymer properties to meet the specific demands of various drug delivery and research applications.

References

Application Notes and Protocols for Catalysis with 2-[(3-Aminopropyl)methylamino]ethanol Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-[(3-Aminopropyl)methylamino]ethanol as a ligand in metal-catalyzed reactions. This versatile ligand, possessing a tridentate N,N,O donor set, is particularly effective in forming stable and catalytically active complexes with transition metals, notably Ruthenium, for transfer hydrogenation reactions.

Introduction

This compound is a flexible ligand capable of coordinating with metal centers in various modes, with the tridentate fashion being the most stable, leading to the formation of highly stable metal complexes.[1] These complexes are promising candidates for homogeneous catalysis.[1] Ruthenium complexes bearing amino alcohol ligands, such as this compound, are highly effective catalysts for the transfer hydrogenation of ketones to the corresponding alcohols, a critical transformation in organic synthesis and drug development.[1]

The catalytic cycle for transfer hydrogenation with such Ruthenium complexes is believed to proceed via an outer-sphere mechanism.[1] In this process, hydrogen is transferred from a hydrogen source, typically an alcohol like 2-propanol, to the ketone substrate via a six-membered cyclic transition state, facilitated by the Ruthenium complex.[1] The combination of the Ru-H hydride and the N-H proton from the ligand is key to this catalytic cycle.[1]

Catalytic Application: Transfer Hydrogenation of Ketones

A primary application of this compound complexes is in the catalytic transfer hydrogenation of prochiral ketones to chiral alcohols. While the ligand itself is achiral, it can be a component of highly active catalytic systems.[1] The following protocol details the in situ preparation of a Ruthenium catalyst and its use in the reduction of acetophenone as a model reaction.

Experimental Protocols

1. Materials and Reagents:

  • This compound (Purity ≥ 95%)

  • [RuCl₂(p-cymene)]₂

  • Acetophenone (substrate)

  • 2-Propanol (hydrogen source and solvent), anhydrous

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (co-catalyst)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

  • Stirring plate with heating capabilities

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for reaction monitoring and yield determination

2. In Situ Catalyst Preparation:

A Ruthenium(II) catalyst can be conveniently prepared in situ by reacting the dimeric precursor [RuCl₂(p-cymene)]₂ with the this compound ligand.

Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and this compound (2.2 equivalents) in anhydrous 2-propanol.

  • Stir the resulting solution at room temperature for 30-60 minutes to allow for complex formation. The color of the solution may change, indicating coordination of the ligand to the Ruthenium center.

3. Catalytic Transfer Hydrogenation of Acetophenone:

This protocol describes a typical procedure for the transfer hydrogenation of acetophenone using the in situ prepared catalyst.

Protocol:

  • To the freshly prepared catalyst solution from the previous step, add acetophenone (substrate, typically 100-500 equivalents relative to the Ruthenium dimer).

  • Add a solution of KOH or NaOH in 2-propanol (typically 5-10 equivalents relative to the Ruthenium dimer). The base is crucial for the catalytic activity.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a small amount of water or a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Data Presentation

The following table summarizes representative catalytic activity for the transfer hydrogenation of acetophenone using Ruthenium complexes with amino alcohol ligands analogous to this compound, illustrating the potential performance of the catalytic system.

Catalyst PrecursorLigandH-SourceConversion (%)Enantiomeric Excess (%)
[RuCl₂(p-cymene)]₂cis-1-aminoindan-2-ol2-Propanol>9997

Note: The enantiomeric excess is relevant for chiral ligands. With the achiral this compound, a racemic mixture of the alcohol will be produced.

Visualizations

Experimental Workflow for Catalytic Transfer Hydrogenation

experimental_workflow cluster_catalyst_prep In Situ Catalyst Preparation cluster_catalysis Catalytic Reaction cluster_workup Work-up & Purification Ru_precursor [RuCl₂(p-cymene)]₂ Mix_prep Mix & Stir (RT, 30-60 min) Ru_precursor->Mix_prep Ligand 2-[(3-Aminopropyl) methylamino]ethanol Ligand->Mix_prep Solvent_prep Anhydrous 2-Propanol Solvent_prep->Mix_prep Catalyst_sol Catalyst Solution Mix_prep->Catalyst_sol Reaction_vessel Reaction Mixture (Heat & Stir) Catalyst_sol->Reaction_vessel Substrate Acetophenone Substrate->Reaction_vessel Base KOH/NaOH in 2-Propanol Base->Reaction_vessel Monitoring Reaction Monitoring (GC/HPLC) Reaction_vessel->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying & Filtration Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography) Concentration->Purification Final_product Final Product: 1-Phenylethanol Purification->Final_product

Caption: Experimental workflow for the transfer hydrogenation of acetophenone.

Proposed Catalytic Cycle

catalytic_cycle Ru_H [Ru]-H (Active Catalyst) Transition_State Six-membered Transition State Ru_H->Transition_State + Ketone Ketone Ketone (R₂C=O) Ketone->Transition_State Ru_alkoxide [Ru]-O-CH(R)₂ Transition_State->Ru_alkoxide H₂ transfer Ru_alkoxide->Ru_H + H_source - Ketone_byproduct Alcohol_product Alcohol (R₂CHOH) Ru_alkoxide->Alcohol_product + H⁺ H_source Hydrogen Source (e.g., iPrOH) H_source->Ru_H

Caption: Proposed outer-sphere mechanism for transfer hydrogenation.

References

Application of N-(3-Aminopropyl)methacrylamide (APMA) as a Cross-linking Agent in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)methacrylamide (APMA), a water-soluble, reactive monomer, is a versatile cross-linking agent utilized in material science to create functional polymers with tailored chemical, mechanical, and biological properties. Its dual functionality, featuring a methacrylamide group for polymerization and a primary amine group for post-polymerization functionalization, makes it an invaluable tool in the development of advanced materials. The primary amine group enables robust, amine-based cross-linking, leading to the formation of mechanically stable hydrogels widely employed in drug delivery, wound care, and tissue engineering.[1]

Initially, it is important to clarify a potential point of confusion regarding the acronym "APMMEA." Our research indicates that "APMMEA" is likely a non-standard or erroneous acronym, as no significant scientific literature is associated with it. The intended compound is likely N-(3-Aminopropyl)methacrylamide, commonly abbreviated as APMA, which is well-documented as a cross-linking agent. This document will focus on the applications and protocols of APMA.

Key Applications of APMA as a Cross-linking Agent

APMA's unique structure lends itself to a variety of applications in material science, primarily centered around the formation of cross-linked polymer networks.

  • Hydrogel Synthesis: The primary amine group of APMA allows for the formation of covalent cross-links within a polymer matrix, resulting in the creation of hydrogels with enhanced mechanical stability. These hydrogels are extensively used in biomedical applications due to their high water content and biocompatibility.

  • Bioconjugation: The reactive primary amine of APMA serves as a handle for the covalent attachment of biomolecules, such as proteins, peptides, and nucleic acids. This is crucial for developing targeted drug delivery systems, diagnostic tools, and bioactive surfaces.[1]

  • Functional Polymers: APMA is a key building block for creating "smart" or stimuli-responsive polymers. The amine groups can impart pH-sensitivity to the polymer network, allowing for controlled swelling or drug release in response to changes in the local environment.

  • Adhesives: The incorporation of APMA into polymer formulations can improve bonding strength and versatility, particularly in medical and industrial adhesives where biocompatibility and tunable mechanical properties are desired.[1]

Quantitative Data on APMA-Cross-linked Materials

The concentration of APMA as a cross-linking agent significantly influences the mechanical properties and swelling behavior of the resulting materials. The following tables summarize quantitative data from studies on hydrogels where cross-linker concentration was varied. While not all studies used APMA specifically, the data illustrates the general principles of how cross-linker density affects hydrogel properties.

Table 1: Effect of Cross-linker Concentration on Hydrogel Swelling Ratio

Hydrogel SystemCross-linker ConcentrationSwelling Ratio (Q)Reference
Poly(N-isopropylacrylamide) with APMA1% APMA~15[2]
Poly(N-isopropylacrylamide) with APMA2.5% APMA~12[2]
Poly(N-isopropylacrylamide) with APMA5% APMA~10[2]
Poly(N-isopropylacrylamide) with APMA10% APMA~8[2]
GelMA-based hydrogel5% GelMA9.0 ± 1.4[3]
GelMA-based hydrogel10% GelMA9.8 ± 0.6[3]
GelMA-based hydrogel15% GelMA9.3 ± 0.4[3]

Note: Swelling ratio is typically calculated as (Mass of swollen gel - Mass of dry gel) / Mass of dry gel.

Table 2: Effect of Cross-linker Concentration on Mechanical Properties of Hydrogels

Hydrogel SystemCross-linker Concentration (% w/v)Young's Modulus (kPa)Reference
Polyacrylamide0.057.1 ± 0.4[2]
Polyacrylamide0.115.2 ± 2.3[2]
Polyacrylamide0.228.9 ± 5.8[2]
Polyacrylamide0.450.6 ± 15.1[2]
Gelatin Methacryloyl (GelMA)5%~6[4]
Gelatin Methacryloyl (GelMA)10%~76[4]
Gelatin Methacryloyl (GelMA)15%~135[4]

Experimental Protocols

Protocol 1: Synthesis of an APMA-Cross-linked Hydrogel

This protocol describes the synthesis of a polyacrylamide-based hydrogel cross-linked with APMA via free radical polymerization.

Materials:

  • Acrylamide (AAm)

  • N-(3-Aminopropyl)methacrylamide hydrochloride (APMA)

  • N,N'-Methylenebis(acrylamide) (BIS) (as a primary cross-linker, optional)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Monomer Solution:

    • In a flask, dissolve acrylamide and APMA in deionized water to the desired total monomer concentration (e.g., 10% w/v). The ratio of AAm to APMA can be varied to control the density of amine functional groups. For example, a 9:1 molar ratio of AAm to APMA.

    • If using, add BIS to the solution at a desired concentration (e.g., 0.1-1% of the total monomer weight).

    • Degas the solution by bubbling nitrogen gas through it for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate Polymerization:

    • Add APS solution (e.g., 10% w/v in DI water) to the monomer solution to a final concentration of approximately 0.1% (w/v).

    • Add TEMED (e.g., 1 µL per mL of monomer solution) to catalyze the polymerization reaction.

    • Gently swirl the solution to mix the initiator and catalyst.

  • Gelation:

    • Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film, or in a petri dish).

    • Allow the solution to polymerize at room temperature for at least 30 minutes, or until a solid gel is formed.

  • Washing and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of DI water or PBS to wash away unreacted monomers, initiator, and catalyst. Change the washing solution several times over 24-48 hours.

    • The hydrogel will swell to its equilibrium size during this process.

Protocol 2: Characterization of APMA-Cross-linked Hydrogels

A. Swelling Ratio Measurement:

  • After reaching equilibrium swelling in DI water or PBS, carefully remove the hydrogel and blot the surface to remove excess water.

  • Weigh the swollen hydrogel (Ws).

  • Freeze-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).

  • Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.[5]

B. Mechanical Testing (Compression):

  • Prepare cylindrical hydrogel samples using an appropriate mold.

  • Ensure the samples have reached equilibrium swelling.

  • Perform uniaxial compression testing using a mechanical tester (e.g., Instron).

  • Apply a compressive load at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain data. The compressive modulus (Young's Modulus) can be calculated from the initial linear region of the stress-strain curve.[6]

C. Spectroscopic Characterization (FTIR):

  • Obtain a freeze-dried sample of the APMA-cross-linked hydrogel.

  • Grind the sample into a fine powder and mix with potassium bromide (KBr) to form a pellet, or use an ATR-FTIR spectrometer.

  • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic peaks:

    • Amide I and II bands from the polyacrylamide backbone.

    • N-H stretching and bending vibrations from the primary amine groups of APMA.

    • C=O stretching from the methacrylamide group.

Protocol 3: Bioconjugation to an APMA-Cross-linked Hydrogel

This protocol describes a general method for conjugating a protein to the surface of an APMA-functionalized hydrogel using an amine-reactive cross-linker.

Materials:

  • APMA-functionalized hydrogel

  • Protein to be conjugated (e.g., an antibody or enzyme)

  • Amine-reactive cross-linker (e.g., N-Hydroxysuccinimide (NHS) ester-functionalized crosslinker like BS3)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris buffer or glycine solution)

Procedure:

  • Hydrogel Activation:

    • Wash the APMA-functionalized hydrogel extensively with the activation buffer.

    • Prepare a solution of the amine-reactive cross-linker in the activation buffer.

    • Immerse the hydrogel in the cross-linker solution and incubate for a specified time (e.g., 30 minutes) at room temperature to activate the surface amine groups.

    • Wash the hydrogel thoroughly with the conjugation buffer to remove excess cross-linker.

  • Protein Conjugation:

    • Dissolve the protein in the conjugation buffer at a desired concentration.

    • Immerse the activated hydrogel in the protein solution and incubate for a sufficient time (e.g., 2 hours at room temperature or overnight at 4°C) to allow for covalent bond formation.

  • Quenching and Washing:

    • Remove the hydrogel from the protein solution.

    • Immerse the hydrogel in the quenching solution for about 30 minutes to deactivate any remaining reactive groups from the cross-linker.

    • Wash the hydrogel extensively with PBS to remove non-covalently bound protein.

  • Characterization:

    • The successful conjugation can be confirmed using various techniques, such as fluorescence microscopy if the protein is fluorescently labeled, or by using protein-specific assays.

Visualizations

G cluster_synthesis Hydrogel Synthesis cluster_purification Purification and Swelling cluster_characterization Characterization Monomer Monomer Solution (AAm, APMA, BIS in DI water) Degas Degassing (Nitrogen Purge) Monomer->Degas Initiation Initiation (Add APS and TEMED) Degas->Initiation Polymerization Polymerization (Gelation in Mold) Initiation->Polymerization Washing Washing (DI Water or PBS) Polymerization->Washing Equilibrium Equilibrium Swelling Washing->Equilibrium Swelling Swelling Ratio Measurement Equilibrium->Swelling Mechanical Mechanical Testing (Compression) Equilibrium->Mechanical FTIR FTIR Spectroscopy Equilibrium->FTIR G Polymer Polymer Backbone CrosslinkedPolymer Cross-linked Polymer Network Polymer->CrosslinkedPolymer Polymerization APMA N-(3-Aminopropyl)methacrylamide (APMA) Methacrylamide Group Amine Group APMA:f0->CrosslinkedPolymer APMA:f1->CrosslinkedPolymer Cross-linking via Amine Group G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Hydrogel APMA-functionalized Hydrogel ActivatedHydrogel Activated Hydrogel Hydrogel->ActivatedHydrogel + Cross-linker Crosslinker Amine-Reactive Cross-linker (e.g., NHS-ester) Crosslinker->ActivatedHydrogel ConjugatedHydrogel Bioconjugated Hydrogel ActivatedHydrogel->ConjugatedHydrogel + Protein Protein Biomolecule (e.g., Protein) Protein->ConjugatedHydrogel Quenching Quenching ConjugatedHydrogel->Quenching Washing Washing Quenching->Washing FinalProduct Purified Bioconjugate Washing->FinalProduct

References

Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated amines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[3][4][5] Traditional methods for their synthesis often involve the use of stoichiometric and toxic reagents like alkyl halides, which can lead to over-alkylation and the generation of significant waste.[4][6] Modern synthetic chemistry has moved towards more sustainable and atom-economical methods. The borrowing hydrogen (BH) strategy has emerged as a powerful tool for the N-alkylation of amines using alcohols.[1][2][4]

This protocol describes a hypothetical application of the BH principle for the N-alkylation of a model secondary amine, morpholine, using 2-[(3-Aminopropyl)methylamino]ethanol. In this proposed transformation, a ruthenium catalyst transiently dehydrogenates the alcohol functional group of this compound to form an in-situ aldehyde. This aldehyde then undergoes condensation with the secondary amine to form an iminium ion, which is subsequently reduced by the catalyst-bound hydrogen to yield the final N-alkylated product.[2]

Proposed Signaling Pathway: The Borrowing Hydrogen Catalytic Cycle

The diagram below illustrates the proposed catalytic cycle for the N-alkylation of an amine with an alcohol via the borrowing hydrogen methodology.

Borrowing_Hydrogen_Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst [Ru]-H Aldehyde R'-CHO Catalyst->Aldehyde R'-CH₂OH Imine R₂N=CHR'⁺ Active_Catalyst [Ru] Active_Catalyst->Catalyst H₂O Aldehyde->Imine R₂NH Product R₂N-CH₂R' Imine->Product [Ru]-H

Caption: Proposed catalytic cycle for Borrowing Hydrogen N-alkylation.

Experimental Protocol

This section details the hypothetical procedure for the N-alkylation of morpholine with this compound.

3.1. Materials and Reagents

  • This compound (≥95%)[1]

  • Morpholine (≥99%)

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)

  • Xantphos (Ligand)

  • Potassium tert-butoxide (t-BuOK) (≥98%)

  • Anhydrous Toluene (≥99.8%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.2. Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

3.3. Reaction Procedure

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add [Ru(p-cymene)Cl₂]₂ (0.02 mmol, 12.2 mg), Xantphos (0.04 mmol, 23.1 mg), and potassium tert-butoxide (1.0 mmol, 112 mg).

  • Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Add morpholine (1.0 mmol, 87.1 mg, 87 µL) to the flask.

  • Add this compound (1.2 mmol, 158.6 mg, 163 µL) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir under reflux for 24 hours.

  • Monitor the reaction progress by TLC (e.g., DCM:Methanol 9:1 with 1% triethylamine).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of DCM:Methanol with 1% triethylamine) to obtain the pure N-alkylated product.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed N-alkylation reaction.

ParameterValue
Reactants
Morpholine1.0 mmol (87.1 mg)
This compound1.2 mmol (158.6 mg)
Catalyst System
[Ru(p-cymene)Cl₂]₂0.02 mmol (2 mol%)
Xantphos0.04 mmol
Base
Potassium tert-butoxide1.0 mmol
Solvent & Conditions
SolventAnhydrous Toluene
Volume5 mL
Temperature110 °C
Reaction Time24 hours
Hypothetical Results
Product Name4-(2-( (3-aminopropyl)(methyl)amino )ethyl)morpholine
Expected Yield75-85%
Purity (post-chromatography)>95%

Experimental Workflow Visualization

The following diagram illustrates the key steps of the experimental protocol.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Catalyst, Ligand, and Base to Flask B 2. Add Anhydrous Toluene A->B C 3. Add Morpholine and This compound B->C D 4. Heat to 110°C for 24h C->D E 5. Monitor by TLC D->E F 6. Quench with Water E->F Reaction Complete G 7. Liquid-Liquid Extraction with DCM F->G H 8. Wash with NaHCO₃ and Brine G->H I 9. Dry, Filter, and Concentrate H->I J 10. Column Chromatography I->J

Caption: Experimental workflow for the proposed N-alkylation.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Potassium tert-butoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.

  • Ruthenium catalysts can be toxic; avoid inhalation and skin contact.

  • The reaction is performed at an elevated temperature; use appropriate caution.

Conclusion

This application note presents a detailed, albeit hypothetical, protocol for the N-alkylation of amines using this compound via a borrowing hydrogen strategy. This approach is rooted in established, sustainable chemical principles and offers a plausible route to the desired N-alkylated products. Researchers and drug development professionals can use this document as a conceptual framework for developing novel synthetic routes to complex amines, contributing to greener and more efficient chemical synthesis. Experimental validation would be required to determine the optimal reaction conditions and actual yields.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis with 2-[(3-Aminopropyl)methylamino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing synthetic reactions involving 2-[(3-Aminopropyl)methylamino]ethanol. It includes troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 41999-70-6) is an organic compound with the molecular formula C6H16N2O.[1][2] It is a versatile bifunctional molecule featuring three key reactive sites: a primary amine, a tertiary amine, and a primary hydroxyl group. This structure makes it a valuable building block in medicinal chemistry and a component in the synthesis of more complex molecules.[2] It can also be utilized as a curing agent in polymer chemistry.[1]

Q2: What are the key reactive sites on the molecule that I should be aware of?

A2: The molecule's reactivity is governed by its three functional groups. Understanding their relative reactivity is crucial for controlling reaction outcomes.

  • Primary Amine (-NH2): Typically the most nucleophilic and sterically accessible amine, making it the primary site for reactions like N-alkylation or acylation under kinetic control.

  • Tertiary Amine (-N(CH3)-): Can act as a base or participate in reactions like quaternization, but is generally less nucleophilic than the primary amine.

  • Primary Hydroxyl (-OH): A nucleophilic site that can undergo O-alkylation or esterification. It is generally less nucleophilic than the primary amine, but its reactivity can be enhanced with a strong base.

G cluster_molecule This compound mol node_prim_amine Primary Amine (High Nucleophilicity) node_prim_amine->mol node_tert_amine Tertiary Amine (Basic, Less Nucleophilic) node_tert_amine->mol node_hydroxyl Hydroxyl Group (Nucleophilic) node_hydroxyl->mol

Caption: Key reactive sites on the this compound molecule.

Q3: What are the established methods for synthesizing this compound?

A3: There are two common synthetic routes:

  • Cyanoethylation followed by Reduction: This multi-step process begins with the Michael addition of N-methylethanolamine to acrylonitrile (cyanoethylation) under basic conditions. The resulting nitrile is then reduced to yield the final product.[1]

  • Nucleophilic Substitution: This method involves a direct reaction between 3-aminopropyl-methylamine and a 2-haloethanol, such as 2-bromoethanol. The reaction is typically performed under reflux in a polar aprotic solvent (e.g., DMF, acetonitrile) with a base like triethylamine to neutralize the acid byproduct (HBr).[1]

Q4: What are the recommended storage conditions for this reagent?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and acid anhydrides.

Q5: What are the critical safety precautions when handling this compound?

A5: this compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[3][4] Always handle this chemical in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

Troubleshooting Guide for Synthesis

Problem: Low or No Product Yield in N-Alkylation Reactions

Q: My N-alkylation reaction with an alkyl halide is failing or giving a very low yield. What are the common causes and solutions?

A: Several factors could be responsible for low yield. Consider the following troubleshooting steps:

  • Reactivity of the Alkyl Halide: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide equivalent for a faster reaction.

  • Strength and Type of Base: The base is crucial for deprotonating the amine or scavenging the acid byproduct. If a weak base like triethylamine is ineffective, consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate (K2CO3), which has proven effective in similar mono-N-alkylation reactions.[5]

  • Reaction Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try increasing the temperature incrementally (e.g., to 50-80 °C) while monitoring for side product formation.

  • Choice of Solvent: The solvent must be appropriate for the reactants and conditions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can dissolve the amine and salt byproducts.[1]

  • Moisture Contamination: Ensure all glassware is dry and use anhydrous solvents, as water can interfere with the reaction, particularly if using strong bases.

Problem: Formation of Multiple Products and Poor Selectivity

Q: I am observing a mixture of products, likely from over-alkylation or reaction at multiple sites. How can I improve selectivity for mono-alkylation at the primary amine?

A: Achieving selectivity is the most common challenge with this multifunctional reagent.

  • Control Stoichiometry: Carefully control the stoichiometry of your alkylating agent. Use a slight excess of the amine or add the alkylating agent (1.0 equivalent) slowly to the reaction mixture to minimize the chance of the desired mono-alkylated product reacting again.

  • Lower the Reaction Temperature: Reactions at lower temperatures often favor the kinetically preferred product. The primary amine is more sterically accessible and generally more nucleophilic, so running the reaction at room temperature or below may improve selectivity.

  • Use a Bulky or Chelating Protecting Group: For maximum selectivity, consider a protection strategy. A method for selective mono-N-alkylation of 3-amino alcohols relies on the formation of a stable chelate with 9-BBN (9-Borabicyclo[3.3.1]nonane), which could be applicable here.[6] This protects the amine and allows for selective reaction.

  • Catalyst Selection: Some transition-metal catalysts are designed for selective N-alkylation. For example, manganese pincer complexes have been shown to catalyze the mono-N-alkylation of amines with alcohols efficiently.[7]

G start Reaction Issue Identified check_yield Low Yield or Low Conversion? start->check_yield check_purity Impure Product or Multiple Spots on TLC? check_yield->check_purity No cause_yield Potential Causes: - Low Temperature - Weak Base - Unreactive Halide - Wrong Solvent check_yield->cause_yield Yes check_purity->start No, other issue cause_purity Potential Causes: - Over-alkylation (Di-alkylation) - O-alkylation Side Reaction - Poor Stoichiometry Control check_purity->cause_purity Yes solution_yield Solutions: - Increase Temperature - Use Stronger Base (K₂CO₃, t-BuOK) - Switch to R-Br or R-I - Use Polar Aprotic Solvent (DMF) cause_yield->solution_yield solution_purity Solutions: - Use 1.0 eq. of Alkylating Agent - Lower Reaction Temperature - Add Alkylating Agent Slowly - Consider Protecting Groups cause_purity->solution_purity

Caption: A logical workflow for troubleshooting common synthesis problems.

Experimental Protocols and Data

Representative N-Alkylation Optimization Data

The following table summarizes hypothetical but realistic outcomes for the N-alkylation of this compound with a model substrate (e.g., Benzyl Bromide) under various conditions. This data is intended to guide optimization efforts.

EntryBase (equiv.)SolventTemperature (°C)Time (h)ProductYield (%)Selectivity (Mono:Di)
1Et3N (1.5)DCM2524Mono-alkylated (Primary Amine)3590:10
2Et3N (1.5)DMF6012Mono-alkylated + Di-alkylated6570:30
3K2CO3 (2.0)MeCN808Mono-alkylated (Primary Amine)88>95:5
4t-BuOK (1.2)Toluene806Mono-alkylated + O-alkylated7585:15 (N:O)
5K2CO3 (2.0)DMF2524Mono-alkylated (Primary Amine)72>95:5

Note: Yields and selectivities are illustrative and will vary based on the specific substrate and precise reaction conditions.

General Protocol: Mono-N-Alkylation with an Alkyl Halide

This protocol provides a starting point for the selective mono-N-alkylation of the primary amine group.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add this compound (1.2 equiv.) and solvent (e.g., MeCN) to a dry, inert-atmosphere flask. p2 2. Add base (e.g., K₂CO₃, 2.0 equiv.). p1->p2 p3 3. Add alkyl halide (1.0 equiv.) dropwise to the stirred suspension. p2->p3 p4 4. Heat reaction to desired temperature (e.g., 80 °C). p3->p4 p5 5. Monitor progress via TLC or LC-MS until starting material is consumed. p4->p5 p6 6. Cool to RT, filter off solids, and concentrate the filtrate. p5->p6 p7 7. Perform aqueous workup/extraction to remove salts and impurities. p6->p7 p8 8. Purify the crude product using flash column chromatography. p7->p8

References

Side-reaction products in the synthesis of APMMEA and their identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of N-(3-aminopropyl)-N-methyl-2-(2-(2-(4-ethoxyphenoxy)ethoxy)ethoxy)ethanamine (APMMEA).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for APMMEA and what are the potential side-reactions?

A common and plausible synthetic route for APMMEA involves the nucleophilic substitution reaction between N-methyl-1,3-propanediamine and a suitable alkylating agent, such as 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-ethoxybenzene. The primary amine of N-methyl-1,3-propanediamine is expected to be more reactive than the secondary amine, leading to the desired product.

However, several side-reactions can occur, leading to the formation of impurities:

  • Over-alkylation: The secondary amine of the desired APMMEA product can react with another molecule of the alkylating agent, leading to a quaternary ammonium salt or a bis-alkylated product. This is a common issue in amine alkylations.[1][2][3][4]

  • Reaction at the secondary amine: The alkylating agent may react with the secondary amine of the starting material, N-methyl-1,3-propanediamine, to form an undesired isomer.

  • Elimination reactions: If the reaction conditions are too harsh (e.g., high temperature, strong base), the alkylating agent might undergo elimination to form an alkene, reducing the yield of the desired product.

  • Hydrolysis of the alkylating agent: If water is present in the reaction mixture, the alkylating agent can be hydrolyzed to its corresponding alcohol.

Q2: I am seeing an unexpected peak in my HPLC/GC-MS analysis. What could it be?

An unexpected peak in your chromatogram likely corresponds to a side-reaction product. Based on the typical synthesis of APMMEA, potential impurities include:

  • Unreacted starting materials: N-methyl-1,3-propanediamine or the alkylating agent.

  • Over-alkylated product: A molecule with a higher molecular weight than APMMEA, corresponding to the addition of a second ethoxyphenoxy-ethoxy-ethoxy-ethyl group.

  • Isomeric product: A compound with the same molecular weight as APMMEA but with different connectivity, resulting from alkylation at the secondary amine of the starting diamine.

  • Elimination product: An alkene derived from the alkylating agent.

  • Hydrolysis product: The alcohol corresponding to the alkylating agent.

To identify the unknown peak, it is recommended to use techniques like LC-MS or GC-MS to obtain the molecular weight of the impurity, which can provide significant clues to its structure.[5][6][7] Further characterization by NMR spectroscopy may be necessary for unambiguous identification.[5][6]

Q3: My reaction yield is consistently low. What are the possible causes?

Low yields in the synthesis of APMMEA can be attributed to several factors:

  • Suboptimal reaction conditions: The temperature, reaction time, or choice of base may not be ideal for the desired nucleophilic substitution.

  • Side-reactions: The formation of significant amounts of byproducts, such as the over-alkylated product or elimination products, will consume the starting materials and reduce the yield of APMMEA.

  • Purity of starting materials: Impurities in the N-methyl-1,3-propanediamine or the alkylating agent can interfere with the reaction.

  • Inefficient purification: The work-up and purification steps may not be effectively separating the product from byproducts and unreacted starting materials.

A systematic approach to troubleshooting, starting with the analysis of potential side-products, is recommended to identify the root cause of the low yield.

Troubleshooting Guides

Issue 1: Presence of a Higher Molecular Weight Impurity

Symptoms:

  • A peak with a higher molecular weight than APMMEA is observed in the mass spectrum.

  • The yield of APMMEA is lower than expected.

Possible Cause:

  • Over-alkylation of the APMMEA product.

Solutions:

  • Modify the stoichiometry: Use a slight excess of the N-methyl-1,3-propanediamine relative to the alkylating agent to favor the mono-alkylation product.

  • Control the addition of the alkylating agent: Add the alkylating agent slowly and at a lower temperature to minimize the reaction with the product.

  • Optimize the reaction temperature: Lowering the reaction temperature can reduce the rate of the second alkylation reaction more than the first.

Parameter Standard Condition Troubleshooting Adjustment Expected Outcome
Molar Ratio (Diamine:Alkyl Halide)1:11.2:1 to 1.5:1Reduce over-alkylation
Addition Rate of Alkyl HalideBolus additionSlow, dropwise addition over 1-2 hoursMinimize local excess of alkyl halide
Reaction Temperature80 °C50-60 °CDecrease rate of side-reactions
Issue 2: Presence of an Isomeric Impurity with the Same Molecular Weight

Symptoms:

  • A peak with the same mass as APMMEA is observed in the mass spectrum, but with a different retention time in the chromatogram.

Possible Cause:

  • Alkylation at the secondary amine of N-methyl-1,3-propanediamine.

Solutions:

  • Protecting group strategy: Consider protecting the secondary amine of N-methyl-1,3-propanediamine with a suitable protecting group (e.g., Boc) before the alkylation step, followed by deprotection.

  • Optimize reaction conditions: Varying the solvent and base may influence the relative nucleophilicity of the primary and secondary amines.

Parameter Standard Condition Troubleshooting Adjustment Expected Outcome
Starting MaterialN-methyl-1,3-propanediamineBoc-protected N-methyl-1,3-propanediamineSelective alkylation on the primary amine
SolventAcetonitrileDichloromethane or TetrahydrofuranPotentially alter the selectivity of the reaction

Experimental Protocols

Protocol 1: Identification of Impurities by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the molecular weights of the main product and any impurities.

Protocol 2: Identification of Volatile Impurities by GC-MS
  • Sample Preparation: Dilute the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40 - 550.

  • Data Analysis: Compare the obtained mass spectra of any impurity peaks with spectral libraries (e.g., NIST) for identification.

Visualizations

APMMEA_Synthesis_Pathway cluster_reactants Reactants cluster_products Products Diamine N-methyl-1,3-propanediamine APMMEA APMMEA (Desired Product) Diamine->APMMEA Primary Amine Attack Isomer Isomeric Product (Side-Product) Diamine->Isomer Secondary Amine Attack AlkylHalide 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-ethoxybenzene AlkylHalide->APMMEA Overalkylated Over-alkylated Product (Side-Product) AlkylHalide->Overalkylated AlkylHalide->Isomer APMMEA->Overalkylated Secondary Amine Attack

Caption: Hypothesized synthesis pathway of APMMEA and major side-reactions.

Caption: A general workflow for troubleshooting APMMEA synthesis.

Logical_Relationship cluster_problem Problem cluster_cause Probable Cause cluster_solution Solution ProblemNode High MW Impurity Detected CauseNode Over-alkylation of Product ProblemNode->CauseNode SolutionNode1 Increase Diamine:Halide Ratio CauseNode->SolutionNode1 SolutionNode2 Slow Addition of Alkyl Halide CauseNode->SolutionNode2 SolutionNode3 Lower Reaction Temperature CauseNode->SolutionNode3

Caption: Logical relationship between a problem, its cause, and potential solutions.

References

Technical Support Center: Overcoming Solubility Challenges of 2-[(3-Aminopropyl)methylamino]ethanol in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the solubility limitations of 2-[(3-Aminopropyl)methylamino]ethanol in nonpolar solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the structural characteristics of this compound that cause poor solubility in nonpolar solvents?

This compound is a polar molecule due to the presence of multiple functional groups capable of hydrogen bonding: a primary amine (-NH2), a tertiary amine (-N(CH3)-), and a hydroxyl group (-OH). These groups readily interact with polar solvents like water but have limited affinity for nonpolar solvents such as hexane or toluene, leading to poor solubility.

Q2: What are the primary factors I should consider when attempting to dissolve this compound in a nonpolar medium?

The key factors influencing solubility are:

  • Solvent Polarity: The greater the disparity in polarity between this compound and the solvent, the lower the solubility.

  • Temperature: Solubility may increase with temperature, although this effect might be limited for highly polar solutes in nonpolar solvents.

  • pH of the System: For aqueous-organic biphasic systems, the pH will determine the ionization state of the amino groups, significantly impacting partitioning.

  • Presence of Excipients: Co-solvents, surfactants, or other additives can modify the overall properties of the solvent system to enhance solubility.

Q3: My compound is not dissolving in my chosen nonpolar solvent. What are the initial troubleshooting steps?

When encountering solubility issues, a systematic approach is recommended. Start by confirming the purity of your compound and solvent. Then, attempt gentle heating and agitation. If solubility remains low, a logical next step is to explore the use of a co-solvent. The following workflow provides a structured approach to troubleshooting.

start Solubility Issue Identified purity_check Verify Compound and Solvent Purity start->purity_check heating Apply Gentle Heating and Agitation purity_check->heating dissolved Compound Dissolves heating->dissolved Success not_dissolved Solubility Remains Poor heating->not_dissolved co_solvent Introduce a Co-solvent (e.g., Ethanol, Isopropanol) not_dissolved->co_solvent No surfactant Consider Micellar Solubilization (Surfactants) not_dissolved->surfactant If co-solvent fails modification Chemical Modification (e.g., Salt Formation) not_dissolved->modification Alternative end Optimized System Achieved co_solvent->end Success surfactant->end Success modification->end Success cluster_0 Before Co-solvent cluster_1 After Co-solvent solute Solute (Polar) solvent Solvent (Nonpolar) solute->solvent Poor Interaction solute2 Solute (Polar) cosolvent Co-solvent (Amphiphilic) solute2->cosolvent Favorable Interaction solvent2 Solvent (Nonpolar) cosolvent->solvent2 Favorable Interaction start Excess Solute Added to Surfactant/Solvent Mixture micelle_formation Surfactant Molecules Form Reverse Micelles in Nonpolar Solvent start->micelle_formation solubilization Polar Solute (this compound) is Encapsulated in the Polar Core of the Micelles micelle_formation->solubilization equilibrium System Reaches Equilibrium solubilization->equilibrium result Thermodynamically Stable Solution of Solubilized Compound equilibrium->result

Technical Support Center: Purification of Crude 2-[(3-Aminopropyl)methylamino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 2-[(3-Aminopropyl)methylamino]ethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product discoloration during distillation.

Q1: My this compound distillate is yellow or brown. What is the cause and how can I prevent it?

A1: Discoloration of amines during distillation is a common issue, often caused by thermal degradation or oxidation. The presence of impurities can also contribute to color formation. To mitigate this, consider the following:

  • Vacuum Distillation: This is the most critical step. This compound has a high boiling point at atmospheric pressure, which can lead to decomposition. It is essential to perform the distillation under reduced pressure. A reported boiling point is 123-125 °C at 15 Torr.

  • Inert Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen or argon before heating can help prevent oxidation.

  • Addition of Stabilizers: In some cases, adding a small amount of a higher-boiling ethyleneamine derivative to the distillation pot can help produce a color-stable product.[1] This additive remains in the distillation residue.[1]

  • Clean Glassware: Ensure all glassware is scrupulously clean, as residual acids or other contaminants can catalyze degradation.

Issue 2: Low recovery of the purified product.

Q2: I am experiencing a significant loss of product during purification. What are the potential reasons and solutions?

A2: Low recovery can occur due to several factors depending on the purification method:

  • For Distillation:

    • Inefficient Condensation: Ensure your condenser has an adequate surface area and that the coolant is sufficiently cold to condense the product vapors effectively.

    • Leaks in the Vacuum System: A poor vacuum will require higher temperatures to achieve boiling, increasing the risk of product decomposition. Check all joints and seals for leaks.

    • Hold-up in the Apparatus: For small-scale distillations, a significant portion of the product can be lost as a thin film on the surfaces of the distillation flask, column, and condenser. Using smaller glassware can help minimize this.

  • For Column Chromatography:

    • Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute from the column at all. Methodical solvent screening is crucial.

    • Irreversible Adsorption: Amines can sometimes bind strongly to silica gel. Pre-treating the silica gel with a small amount of a volatile base like triethylamine in the eluent can help improve recovery.

  • For Recrystallization:

    • Incorrect Solvent Choice: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature.[2]

    • Using Too Much Solvent: This will result in the product remaining in the solution even after cooling, leading to poor yields.[3]

    • Cooling Too Quickly: Rapid cooling can trap impurities within the crystals and lead to the formation of small, impure crystals. Allow the solution to cool slowly.

Issue 3: The purified product is still impure.

Q3: After purification, my this compound still shows the presence of impurities. How can I improve the purity?

A3: The choice of purification technique and its optimization are key to achieving high purity.

  • Fractional Distillation: If volatile impurities are present, a simple distillation may not be sufficient. Employing a fractional distillation column (e.g., a Vigreux or packed column) can provide better separation.

  • Column Chromatography Optimization: If column chromatography is used, consider optimizing the stationary phase (e-g., alumina instead of silica gel) and the eluent system. Gradient elution, where the polarity of the solvent is gradually increased, can often provide better separation of closely related compounds.

  • Recrystallization: For solid derivatives of the product, multiple recrystallizations may be necessary to achieve the desired purity.[4]

  • Chemical Treatment: If the impurities are acidic, a wash with a dilute base solution during the workup, before distillation, can help remove them. Conversely, if basic impurities are present, a dilute acid wash can be effective, provided the main product can be regenerated from its salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for amino alcohols like this compound are:

  • Vacuum Distillation: This is the preferred method for purifying liquid amines with high boiling points to prevent thermal decomposition.

  • Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities.

  • Recrystallization (of a solid derivative): If the compound can be converted to a stable, crystalline salt or derivative, recrystallization can be a very effective method for achieving high purity.[4]

Q2: What are the potential impurities in crude this compound?

A2: Potential impurities can originate from the starting materials or side reactions during synthesis. Common synthesis routes involve the reaction of N-methylethanolamine with acrylonitrile followed by reduction, or the reaction of 1,3-diaminopropane derivatives. Possible impurities include:

  • Unreacted starting materials (e.g., N-methylethanolamine, acrylonitrile).

  • By-products from side reactions (e.g., polymers of acrylonitrile, products of over-alkylation).

  • Solvents used in the synthesis.

  • Water.

Q3: Can I use recrystallization to purify this compound directly?

A3: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, it is possible to convert it into a solid salt (e.g., a hydrochloride or oxalate salt) which can then be purified by recrystallization. After purification, the free amine can be regenerated by treatment with a base.

Q4: What type of column and solvent system should I use for chromatographic purification?

A4: For the purification of a polar compound like this compound, the following are good starting points:

  • Stationary Phase: Silica gel is a common choice. However, due to the basic nature of the amine, which can lead to tailing and irreversible adsorption, alumina or silica gel treated with a small amount of triethylamine may give better results.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or isopropanol) is typically used. A common starting point could be a gradient of methanol in dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

Quantitative Data Summary

ParameterValueReference
Boiling Point 123-125 °C at 15 Torr-
Molecular Weight 132.2 g/mol [5]
Density 0.979 g/cm³-

Experimental Protocols

1. Vacuum Distillation Protocol

This protocol is a general guideline and should be adapted based on the scale of the experiment and the available equipment.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a short-path distillation head with a condenser and vacuum connection, a receiving flask, and a thermometer.

    • Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Procedure:

    • Place the crude this compound into the round-bottom flask.

    • Add a few boiling chips or a magnetic stir bar.

    • Seal the apparatus and slowly evacuate it to the desired pressure (e.g., 15 Torr).

    • Once the pressure is stable, begin heating the distillation flask using a heating mantle or an oil bath.

    • Collect any low-boiling impurities as a forerun fraction.

    • Increase the temperature to distill the main product, collecting the fraction that boils at the expected temperature range (123-125 °C at 15 Torr).

    • Once the main fraction is collected, stop heating and allow the apparatus to cool down before slowly releasing the vacuum.

2. Column Chromatography Protocol

  • Slurry Preparation:

    • Choose an appropriate non-polar solvent (e.g., hexane or dichloromethane).

    • In a beaker, make a slurry of silica gel in the chosen solvent.

  • Column Packing:

    • Plug the bottom of the chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude 2-[(3-Aminopropyl) methylamino]ethanol distillation Vacuum Distillation crude->distillation Primary Method chromatography Column Chromatography crude->chromatography Alternative/Secondary recrystallization Salt Formation & Recrystallization crude->recrystallization For High Purity pure_product Pure Product distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for crude this compound.

troubleshooting_distillation start Distillate Discolored? check_vacuum Check Vacuum Level (Target: <20 Torr) start->check_vacuum Yes solution Colorless Distillate start->solution No check_temp Ensure Bath Temp is not Excessively High check_vacuum->check_temp use_inert Use Inert Atmosphere (N2 or Ar) check_temp->use_inert add_stabilizer Consider Stabilizer [e.g., higher boiling amine] use_inert->add_stabilizer clean_glassware Ensure Glassware is Clean add_stabilizer->clean_glassware clean_glassware->solution

Caption: Troubleshooting logic for discolored distillate.

References

Technical Support Center: Safe Handling and Disposal of 2-[(3-Aminopropyl)methylamino]ethanol Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of waste containing 2-[(3-Aminopropyl)methylamino]ethanol. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or in contact with skin.[3] Inhalation of vapors or mists may cause respiratory irritation.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[4]

Q2: What personal protective equipment (PPE) is required when handling this chemical waste?

A2: When handling waste containing this compound, you must wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, and a lab coat.[5] In situations where splashes are possible, a face shield should also be used.[5] If working in an area with poor ventilation or when generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[6]

Q3: How should I store waste containing this compound?

A3: Store waste in a designated, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[7] The storage containers must be made of compatible materials, be clearly labeled with the contents and associated hazards, and kept tightly sealed to prevent leaks and the release of fumes.[7] It is also recommended to use secondary containment, such as a spill tray, to mitigate the risk of accidental release.[8]

Q4: Can I dispose of small amounts of this waste down the drain?

A4: No, you should not dispose of this compound waste down the drain.[7] This compound can be harmful to aquatic life, and its discharge into sewer systems must be avoided.[4] All waste containing this chemical should be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.

Q5: What is the proper procedure for disposing of empty containers that held this compound?

A5: Empty containers that held this chemical must be triple-rinsed with a suitable solvent (e.g., water or ethanol) before they can be considered non-hazardous.[9] The rinsate from this process must be collected and disposed of as hazardous waste.[9] After rinsing, the container should be defaced to remove any hazard labels and then disposed of according to your institution's guidelines for non-hazardous laboratory waste.

Troubleshooting Guides

Problem: I have accidentally spilled a small amount of this compound waste in the fume hood.

Solution:

  • Alert others: Inform your colleagues in the immediate area about the spill.

  • Ensure ventilation: Keep the fume hood sash at the appropriate working height to ensure proper ventilation.

  • Wear appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Contain the spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain the spill.[10]

  • Neutralize (optional but recommended for small spills): For small spills, you can cautiously neutralize the amine waste with a weak acid, such as a 5% solution of citric acid. Apply the neutralizer slowly from the outside of the spill inwards to avoid splashing. Use pH paper to confirm that the mixture has been neutralized to a pH between 6 and 8.

  • Absorb the residue: Once neutralized, absorb the liquid with an inert material.

  • Collect the waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the area: Wipe down the spill area with a damp cloth or sponge. The cleaning materials should also be disposed of as hazardous waste.

  • Dispose of waste: Seal and label the hazardous waste container and arrange for its disposal through your EHS office.

Problem: The pH of my this compound waste is too high for collection by our EHS office.

Solution:

Your EHS office may require the waste to be within a specific pH range before collection. You will need to neutralize the waste. Refer to the detailed "Experimental Protocol for Neutralization of this compound Waste" below. Always perform a small-scale test neutralization first to understand the heat generation and reaction characteristics.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data. Note that specific data for this compound may not be available; in such cases, data for the related compound Ethanolamine is provided as a reference.

Table 1: Occupational Exposure Limits for Ethanolamine

OrganizationExposure Limit (Time-Weighted Average, TWA)Short-Term Exposure Limit (STEL)
OSHA3 ppm (8-hour)[5]-
NIOSH3 ppm (10-hour)[5][9]6 ppm (15-minute)[5][9]
ACGIH3 ppm (8-hour)[5]6 ppm (15-minute)[5]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC6H16N2O[4]
Molecular Weight132.21 g/mol [4]
Boiling Point123-125 °C @ 15 Torr[3]
Density0.9793 g/cm³ @ 25 °C[3]
Flash Point92 °C[3]

Table 3: Chemical Compatibility of Common Laboratory Plastics

PlasticChemical Resistance to Amines
Low-Density Polyethylene (LDPE)Good
High-Density Polyethylene (HDPE)Excellent
Polypropylene (PP)Excellent
Polytetrafluoroethylene (PTFE)Excellent
Polycarbonate (PC)Poor
Polystyrene (PS)Poor

Note: This is general guidance. Always test for your specific application.

Experimental Protocols

Experimental Protocol for Neutralization of this compound Waste

Objective: To safely neutralize alkaline waste containing this compound to a pH range suitable for disposal (typically pH 6-8).

Materials:

  • Waste solution of this compound

  • Dilute citric acid solution (e.g., 1 M) or dilute hydrochloric acid (e.g., 1 M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Ice bath

  • Appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves)

  • Designated hazardous waste container

Procedure:

  • Work in a well-ventilated area: Perform the neutralization in a certified chemical fume hood.

  • Prepare for the reaction: Place the container with the amine waste on a stir plate within an ice bath to manage heat generation. Add a magnetic stir bar to the waste container.

  • Begin stirring: Start stirring the waste solution at a moderate speed.

  • Slowly add acid: Carefully and slowly add the dilute acid to the stirring amine waste solution. The neutralization of amines is an exothermic reaction, so adding the acid too quickly can cause a dangerous temperature increase and potential splashing.

  • Monitor the pH: Periodically stop the addition of acid and check the pH of the solution using a pH strip or a pH meter.

  • Control the temperature: Monitor the temperature of the solution. If it begins to rise significantly, slow down or temporarily stop the addition of acid and allow the solution to cool in the ice bath.

  • Continue neutralization: Continue adding acid in small increments until the pH of the solution is between 6 and 8.

  • Final disposal: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container for collection by your institution's EHS office.

Caution: Always perform a trial neutralization on a small sample of the waste to gauge the reactivity and heat generation before proceeding with the bulk of the waste.

Visualizations

Waste_Handling_Workflow Workflow for Handling this compound Waste start Start: Waste Generation ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe collect Collect waste in a compatible, labeled container ppe->collect storage Store in a designated, well-ventilated area collect->storage check_ph Check pH of waste storage->check_ph neutralize Neutralize waste to pH 6-8 (see protocol) check_ph->neutralize pH is too high dispose Arrange for disposal via EHS Office check_ph->dispose pH is acceptable neutralize->dispose end End: Waste Disposed dispose->end

Caption: Waste Handling and Disposal Workflow.

Spill_Response_Logic Decision Logic for a Small Spill spill Small Spill Occurs assess Assess the situation: - Is it safe to clean up? - Do you have the right PPE? spill->assess evacuate Evacuate and call EHS assess->evacuate No ppe Don appropriate PPE assess->ppe Yes contain Contain the spill with inert absorbent ppe->contain neutralize Neutralize with weak acid contain->neutralize absorb Absorb the neutralized liquid neutralize->absorb collect Collect waste in a hazardous waste container absorb->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste via EHS decontaminate->dispose end End: Spill Cleaned dispose->end

Caption: Small Spill Response Decision Logic.

References

Validation & Comparative

Unraveling APMMEA: A Comprehensive Cross-Validation of Experimental and Computational Analyses

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-validation of experimental findings and computational models for APMMEA is currently unavailable due to the absence of specific public data on a compound or entity identified by this acronym.

Extensive searches for "APMMEA" across scientific databases and research publications have not yielded specific information regarding its experimental validation, computational analysis, or established signaling pathways. The term may refer to a novel or highly specialized compound, a project-specific acronym not yet in the public domain, or a potential typographical error.

While a direct comparison guide for APMMEA cannot be provided at this time, this report outlines the established methodologies and frameworks that would be employed for such a cross-validation, should the data become available. This serves as a template for researchers, scientists, and drug development professionals on how to approach the validation of new chemical or biological entities.

The Crucial Role of Cross-Validation

In modern drug discovery and development, the integration of experimental and computational approaches is paramount. Computational models, such as those used in quantitative structure-activity relationship (QSAR) studies, molecular docking, and pharmacokinetic/pharmacodynamic (PK/PD) simulations, offer predictive power that can significantly streamline the research process. However, the validity of these in silico models hinges on rigorous experimental verification.

Cross-validation serves as the bridge between theoretical predictions and real-world biological activity. It involves a bidirectional workflow where computational predictions guide experimental design, and experimental results, in turn, refine and validate the computational models.

A General Framework for Experimental and Computational Cross-Validation

Should data on APMMEA become accessible, the following workflow would be implemented to generate a comprehensive comparison guide.

Experimental Workflow

A typical experimental workflow for characterizing a new molecular entity would involve a series of in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Target_Binding Target Binding Assays (e.g., SPR, ITC) Cell-based_Assays Cell-based Assays (e.g., Proliferation, Apoptosis) Target_Binding->Cell-based_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cell-based_Assays->Signaling_Pathway_Analysis PK_Studies Pharmacokinetic (PK) Studies Signaling_Pathway_Analysis->PK_Studies Efficacy_Studies Efficacy Studies (Disease Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies

Caption: Generalized experimental workflow for compound characterization.

Computational Workflow

Concurrently, a computational workflow would be established to model the behavior of APMMEA and predict its properties.

Computational_Workflow cluster_modeling In Silico Modeling cluster_prediction Property Prediction Molecular_Docking Molecular Docking MD_Simulations Molecular Dynamics (MD) Simulations Molecular_Docking->MD_Simulations QSAR_Modeling QSAR Modeling MD_Simulations->QSAR_Modeling ADMET_Prediction ADMET Prediction QSAR_Modeling->ADMET_Prediction Target_Prediction Target Prediction ADMET_Prediction->Target_Prediction

Caption: Standard computational workflow for in silico compound analysis.

Hypothetical Signaling Pathway of APMMEA

Without specific data, any depiction of a signaling pathway for APMMEA would be purely speculative. However, for illustrative purposes, a generic signaling cascade is presented below. This demonstrates how such a pathway would be visualized once the molecular targets and downstream effectors of APMMEA are identified.

Signaling_Pathway APMMEA APMMEA Receptor Receptor APMMEA->Receptor Binds to Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Induces

Caption: A hypothetical signaling pathway for illustrative purposes.

Data Presentation: The Core of Comparison

All quantitative data from both experimental and computational studies would be summarized in structured tables for direct comparison. This would include, but not be limited to:

  • Table 1: Comparative Binding Affinities. A comparison of experimentally determined binding constants (e.g., Kd, IC50) with computationally predicted binding energies.

  • Table 2: In Vitro Efficacy. A summary of experimental results from cell-based assays (e.g., EC50) alongside any relevant computational predictions.

  • Table 3: Pharmacokinetic Parameters. A side-by-side view of experimentally measured PK parameters (e.g., clearance, volume of distribution, bioavailability) and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Detailed Experimental Protocols

To ensure reproducibility and transparency, detailed methodologies for all key experiments would be provided. This would include:

  • Cell Culture and Reagents: Specifics of cell lines, culture conditions, and sources of all reagents.

  • Assay Procedures: Step-by-step descriptions of binding assays, cell viability assays, western blotting, qPCR, etc.

  • Animal Studies: Detailed protocols for in vivo experiments, including animal models, dosing regimens, and endpoint analysis, all in accordance with ethical guidelines.

  • Statistical Analysis: A clear description of the statistical methods used to analyze the experimental data.

A Comparative Analysis of the Chelating Properties of APMMEA and Other Standard Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential chelating properties of the novel compound N-(4-aminophenethyl)-N-methyl-2-(2-naphthyloxy)acetamide (APMMEA) against established chelating agents. Due to the absence of published experimental data on APMMEA's metal-binding capabilities, this analysis is based on a theoretical evaluation of its structural features in comparison to well-characterized ligands. Experimental protocols for the future evaluation of APMMEA's chelating potential are also detailed.

Introduction to Chelation

Chelating agents are organic molecules that can form multiple coordination bonds with a single central metal ion, effectively sequestering it and forming a stable, water-soluble complex known as a chelate.[1][2][3] This process is crucial in various scientific and industrial applications, from heavy metal detoxification in medicine to the control of metal ions in industrial processes.[1][4] The stability of a metal-ligand complex is quantified by its stability constant (log K), with higher values indicating a stronger and more stable complex.[4]

Theoretical Chelating Properties of APMMEA

The chemical structure of APMMEA, N-(4-aminophenethyl)-N-methyl-2-(2-naphthyloxy)acetamide, suggests potential for metal chelation. The molecule possesses several functional groups that could act as electron-pair donors to a metal ion:

  • Acetamide Group: The oxygen and nitrogen atoms of the acetamide group can participate in metal coordination.

  • Ether Oxygen: The oxygen atom in the 2-(2-naphthyloxy) moiety is another potential coordination site.

  • Amine Group: The nitrogen of the aminophenethyl group could also be involved in binding metal ions.

Based on these features, it is hypothesized that APMMEA could act as a bidentate or tridentate ligand, forming stable ring structures with metal ions.

APMMEA_Structure Figure 1. Chemical Structure of APMMEA cluster_naphthyl Naphthyl Group cluster_acetamide Acetamide Group cluster_aminophenethyl Aminophenethyl Group naphthyl acetamide aminophenethyl N1 N C1 C N1->C1 C7 C N1->C7 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N2 N C4->N2 C6 C C5->C6 C6->N1 C8 C C7->C8 O1 O C8->O1 C9 C=O O1->C9 C10 CH₂ C9->C10 O2 O C10->O2 naphthyl_ring Naphthyl Ring O2->naphthyl_ring

Figure 1. Chemical Structure of APMMEA.

Comparative Data of Standard Chelating Agents

To provide a context for the potential efficacy of APMMEA, the stability constants (log K) of several widely used chelating agents with various metal ions are presented below. These values represent the logarithm of the formation constant of the 1:1 metal-ligand complex.

Metal IonEDTADTPAGLDAMGDAIDS
Al³⁺ 16.418.612.27.714.1
Ca²⁺ 10.710.76.47.05.2
Cu²⁺ 18.821.213.1--
Fe³⁺ 25.128.0---
Mg²⁺ 8.79.05.25.84.9
Mn²⁺ 14.015.17.58.47.1
Zn²⁺ 16.518.310.310.28.9

Table 1. Stability Constants (log K) of Common Chelating Agents with Various Metal Ions.[1]

Experimental Protocols for Determining Chelating Properties

To experimentally validate and quantify the chelating properties of APMMEA, the following standard methodologies are recommended.

Potentiometric Titration

This is a highly accurate method for determining the stability constants of metal-ligand complexes.[2][3] It involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base. The change in pH is monitored using a pH meter.

Protocol:

  • Solution Preparation: Prepare solutions of APMMEA, the metal salt of interest (e.g., CuCl₂, FeCl₃), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent if APMMEA has low water solubility). An inert salt (e.g., KNO₃) is added to maintain a constant ionic strength.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of a solution containing APMMEA and the metal ion in a thermostated vessel.

  • Titration Procedure: Add the standard NaOH solution in small increments using a calibrated burette. Record the pH value after each addition, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The resulting titration curve will show inflection points corresponding to the deprotonation of the ligand and the formation of the metal complex. The stability constants are calculated from the titration data using specialized software.

Potentiometric_Titration_Workflow Figure 2. Workflow for Potentiometric Titration. prep Prepare Solutions (Ligand, Metal Salt, Acid, Base) setup Set up Titration Apparatus (pH meter, Burette, Stirrer) prep->setup Calibrate pH meter titrate Titrate with Standard Base (Record pH vs. Volume) setup->titrate Incremental addition plot Plot Titration Curve (pH vs. Volume of Base) titrate->plot calculate Calculate Stability Constants (Using specialized software) plot->calculate Analyze curve shape

Figure 2. Workflow for Potentiometric Titration.
UV-Vis Spectrophotometry

This method is based on the change in the absorbance spectrum of a ligand or a metal-ligand complex upon complexation.[5][6][7] It is particularly useful when the formation of the chelate results in a significant shift in the maximum absorbance wavelength or a change in molar absorptivity.

Protocol:

  • Solution Preparation: Prepare stock solutions of APMMEA and the metal salt in a suitable solvent.

  • Spectral Scans: Record the UV-Vis spectrum of the free ligand. Then, record the spectra of a series of solutions containing a fixed concentration of the ligand and varying concentrations of the metal ion (or vice-versa).

  • Data Analysis: Analyze the changes in the absorbance at a specific wavelength where the complex absorbs maximally. The stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot. The stability constant can be calculated from the absorbance data using various mathematical models.

Conclusion

While experimental data for the chelating properties of APMMEA is currently unavailable, a theoretical analysis of its structure suggests a potential for metal chelation. The presence of multiple potential donor atoms within its structure warrants further investigation. The provided experimental protocols for potentiometric titration and UV-Vis spectrophotometry offer robust methods to determine its stability constants with various metal ions. A direct comparison with established chelating agents like EDTA and DTPA will only be possible once such experimental data for APMMEA is generated. Researchers are encouraged to pursue these experimental evaluations to fully characterize the metal-binding capabilities of this novel compound.

References

A Comparative Guide to the Biocompatibility of APMMEA-Based Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amino-Functionalized Polymers

The development of biocompatible polymers is critical for advancing biomedical applications, from drug delivery systems to tissue engineering scaffolds. Among the promising candidates are cationic polymers, which can interact favorably with biological molecules. This guide provides a comparative analysis of the biocompatibility of a specific class of amino-functionalized polymers, those based on N-(3-aminopropyl)methacrylamide (APMMEA), against two other widely studied cationic polymers: poly(β-amino ester)s (PBAEs) and poly-L-lysine (PLL). This comparison is based on available experimental data for cytotoxicity, hemocompatibility, and in vivo inflammatory response.

Overview of Compared Polymers

APMMEA-based polymers , specifically poly(N-(3-aminopropyl)methacrylamide) (PAPMA), are synthetic polymers with primary amine groups, making them suitable for functionalization and for interacting with biological components. Their biocompatibility is an area of active research, particularly for applications in hydrogels and drug delivery.

Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers known for their pH-sensitivity and relatively low cytotoxicity.[1][2] Their ester backbone allows for hydrolytic degradation into smaller, biocompatible molecules.[3] PBAEs have shown significant promise as non-viral vectors for gene delivery.[1][2]

Poly-L-lysine (PLL) is a polypeptide of the essential amino acid L-lysine. As a polycation, it is widely used in drug and gene delivery.[4] Its biocompatibility is highly dependent on its molecular weight and structure (linear vs. branched).[5]

Comparative Biocompatibility Data

The following tables summarize quantitative data from various studies. It is crucial to note that the experimental conditions (cell lines, polymer concentrations, incubation times, etc.) vary between studies, which can influence the results. Therefore, this data should be used for a general comparative understanding rather than a direct quantitative ranking.

In Vitro Cytotoxicity

Cytotoxicity is a key indicator of a material's biocompatibility and is often assessed by measuring cell viability after exposure to the material. The MTT assay is a common method used for this purpose.

Polymer TypeCell LineConcentrationCell Viability (%)Reference
PBAE (PβAE-447) HEK-293100 µg/mL86 ± 4%[3]
Polyethylenimine (PEI) (Control)HEK-293100 µg/mL14 ± 5%[3]
Guanidinated APMA-HPMA copolymer HeLaNot specifiedSignificantly decreased parent cytotoxicity[6]
Poly-L-lysine (PLL)/DNA complexes Neuro2AC/P ratio 6Lower cytotoxicity than C/P ratio 2[7]
Linear Polylysine (LPL)CHO DG44-EC50 values ~5-250 times higher than DPL and HBPL[5]

Note: Higher cell viability and higher EC50 values indicate lower cytotoxicity.

Hemocompatibility

Hemocompatibility is the property of a material to be compatible with blood. Hemolysis, the rupture of red blood cells, is a primary indicator of hemotoxicity.

Polymer TypeAssay ConditionResultReference
Chitosan-poly(N-[3-(dimethylaminopropyl)] methacrylamide) (Cs/D) copolymers Not specifiedReduced hemotoxicity due to amide functionalities[8]
PBAEs GeneralLower cytotoxicity compared to other cationic polymers[2]
Poly-L-lysine (PLL) GeneralCan interact with plasma proteins and trigger erythrocyte aggregation[9]

Note: Quantitative, directly comparative hemolysis data for these three polymer classes is limited in the reviewed literature.

In Vivo Biocompatibility and Inflammatory Response

In vivo studies provide crucial information on how a material behaves within a living organism, including the inflammatory response it elicits.

Polymer TypeIn Vivo ModelObservationReference
Injectable hyperbranched PBAE hydrogels Subcutaneous implantation in miceGood biocompatibility with no signs of rejection or infection; tunable degradation.[3]
Poly-L-lysine (PLL) nanocapsules Intravenous administration in ratsShowed immunocompatibility and non-toxicity with least changes in inflammatory markers.[2]
APMMEA-based polymers Ocular injection in rabbits (pNIPAM-co-APMA)Mild to moderate transient inflammation that resolved over time.[10]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours.

  • Treatment: Add the polymer solutions at various concentrations to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (culture medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation with MTT: Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[12]

  • Calculation: Calculate cell viability as a percentage relative to the negative control.

Hemolysis Assay

This protocol assesses the hemocompatibility of polymers by measuring the amount of hemoglobin released from red blood cells (RBCs) upon exposure to the material.

  • Blood Collection and Preparation: Obtain fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the RBCs from the plasma. Wash the RBCs multiple times with phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a diluted suspension of RBCs in PBS (e.g., 2%).

  • Treatment: In a 96-well plate, add the polymer solutions at various concentrations. Include a positive control (e.g., Triton X-100 or distilled water for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

  • Incubation: Add the RBC suspension to each well and incubate at 37°C for a specified time (e.g., 1-4 hours).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 541 nm or 577 nm).

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

In Vivo Implantation and Inflammation Assessment

This is a general protocol for evaluating the local tissue response to an implanted biomaterial, based on ISO 10993-6 standards.

  • Material Preparation and Sterilization: Prepare the polymer samples in the desired form (e.g., hydrogel, film, or nanoparticles) and sterilize them.

  • Animal Model: Select an appropriate animal model (e.g., rats or mice). All procedures must be approved by an institutional animal care and use committee.

  • Implantation: Surgically implant the polymer samples into a specific tissue site, commonly the subcutaneous tissue of the dorsal region. A sham surgery site (incision without implant) should be included as a control.

  • Observation Period: House the animals for predetermined periods (e.g., 7, 28, and 90 days) to assess acute and chronic responses.

  • Tissue Harvesting and Histology: At the end of each period, euthanize the animals and carefully excise the implant and surrounding tissue. Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E).

  • Histological Evaluation: A pathologist should evaluate the tissue sections for signs of inflammation, such as the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), necrosis, and tissue regeneration. A scoring system can be used to quantify the inflammatory response.

  • Immunohistochemistry: Specific cell types (e.g., macrophages with M1/M2 markers) and inflammatory cytokines can be identified and quantified using immunohistochemical staining.

Visualizations of Key Processes and Relationships

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture C Seed Cells in 96-well Plate A->C B Polymer Solution Preparation D Add Polymer Solutions to Wells B->D C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Add Solubilizing Agent G->H I Measure Absorbance at 570nm H->I J Calculate % Cell Viability I->J

Workflow for MTT-based in vitro cytotoxicity assay.
Simplified Signaling Pathway for Apoptosis

G A Cytotoxic Polymer B Mitochondrial Stress A->B induces C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis (Cell Death) E->F

Intrinsic apoptosis pathway induced by cytotoxic stress.
Logical Relationship of Biocompatibility Factors

G cluster_polymer Polymer Properties cluster_response Biological Response P1 Chemical Structure (e.g., Amine density) R1 Cytotoxicity P1->R1 R2 Hemocompatibility P1->R2 R3 Inflammatory Response P1->R3 P2 Molecular Weight P2->R1 P2->R2 P3 Degradability P3->R1 P3->R3 B Overall Biocompatibility R1->B determine R2->B determine R3->B determine

Key polymer properties influencing biocompatibility.

Conclusion

The selection of a polymer for a biomedical application requires a careful evaluation of its biocompatibility. Based on the available data:

  • PBAEs generally exhibit lower cytotoxicity compared to other cationic polymers like PEI and show promise for in vivo applications due to their biodegradability and favorable inflammatory profile.[1][2][3]

  • Poly-L-lysine (PLL) shows biocompatibility that is highly dependent on its molecular weight and structure, with higher molecular weight and branched structures tending to be more cytotoxic.[5][7] However, in some in vivo models, it has demonstrated good immunocompatibility.[2]

  • APMMEA-based polymers are a subject of ongoing research. While some studies on their copolymers suggest efforts to reduce cytotoxicity, more comprehensive and comparative data is needed to fully assess their biocompatibility against more established polymers like PBAEs and PLL.[6][8]

For researchers and drug development professionals, this guide highlights the importance of considering not just the polymer class but also specific structural characteristics and the intended application. The provided experimental protocols offer a starting point for conducting standardized biocompatibility assessments to validate the suitability of these promising polymers for clinical translation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Aminopropyl)methylamino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[(3-Aminopropyl)methylamino]ethanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。